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N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine Documentation Hub

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  • Product: N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine
  • CAS: 946682-82-2

Core Science & Biosynthesis

Foundational

synthesis pathway and precursors for N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine

An In-Depth Technical Guide to the Synthesis of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine Executive Summary The molecule N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine is a highly functionalized buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine

Executive Summary

The molecule N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine is a highly functionalized building block featuring an ortho-aminophenol core and a basic diethylaminoethyl side chain. Such structural motifs are privileged scaffolds in medicinal chemistry, frequently appearing in local anesthetics, antiarrhythmics, and antimalarial agents. This whitepaper provides a comprehensive, field-proven methodology for its synthesis, prioritizing step economy, regioselectivity, and scalable experimental protocols.

Retrosynthetic Analysis & Precursor Selection

When designing the synthesis for an ortho-aminophenol derivative, the primary challenge is regioselectivity . The target molecule contains both a primary aromatic amine and an ether linkage.

Route A (Direct Alkylation): Utilizing 2-amino-4-methylphenol as the starting material requires the use of protecting groups (e.g., Boc or Cbz) on the highly nucleophilic amine to prevent unwanted N-alkylation during the etherification step. This adds two synthetic steps (protection and deprotection), lowering the overall atom economy.

Route B (The Nitro Strategy - Preferred): A far superior approach utilizes 4-methyl-2-nitrophenol . The strongly electron-withdrawing nitro group serves a dual purpose:

  • It eliminates the risk of N-alkylation, ensuring absolute regioselectivity for O-alkylation.

  • It increases the acidity of the phenolic hydroxyl (pKa ~7.2), making it highly reactive toward deprotonation by mild bases.

Following the Williamson ether synthesis, the nitro group is cleanly reduced to the target amine via catalytic hydrogenation. This two-step, protecting-group-free pathway is the industry standard for such scaffolds.

SynthesisPathway A 4-Methyl-2-nitrophenol (Starting Material) C N,N-Diethyl-2-(4-methyl-2- nitrophenoxy)ethan-1-amine (Intermediate) A->C K2CO3, DMF 80°C, 6-8h B 2-(Diethylamino)ethyl chloride (Alkylating Agent) B->C D N-[2-(2-Amino-4-methylphenoxy) ethyl]-N,N-diethylamine (Target Molecule) C->D H2, 10% Pd/C EtOH, RT, 4h

Fig 1: Two-step retrosynthetic pathway utilizing a nitro-directed regioselective approach.

Phase 1: Regioselective Williamson Ether Synthesis

The first phase involves the O-alkylation of 4-methyl-2-nitrophenol with 2-(diethylamino)ethyl chloride. The Williamson ether synthesis is the premier method for the O-alkylation of phenols, typically utilizing a mild base in a polar aprotic solvent to facilitate the S_N2 substitution[1].

Causality in Experimental Design:
  • Base Selection (K₂CO₃): Potassium carbonate is chosen over stronger bases like NaOH or NaH. It is perfectly tuned to deprotonate the acidic nitrophenol without causing base-catalyzed elimination (dehydrohalogenation) of the alkyl chloride.

  • Stoichiometry (2.5 equivalents): The alkylating agent, 2-(diethylamino)ethyl chloride, is commercially supplied as a hydrochloride salt to prevent self-polymerization. Therefore, 1.0 eq of base is consumed to neutralize the salt, 1.0 eq to deprotonate the phenol, and 0.5 eq acts as a kinetic excess.

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the S_N2 reaction.

Step-by-Step Protocol:
  • Preparation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-2-nitrophenol (1.0 eq, 100 mmol) and anhydrous DMF (150 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (2.5 eq, 250 mmol) in one portion. Stir the suspension at room temperature for 30 minutes. The solution will transition to a deep red/orange color, indicating the formation of the phenoxide anion.

  • Alkylation: Add 2-(diethylamino)ethyl chloride hydrochloride (1.2 eq, 120 mmol) portion-wise over 10 minutes to manage any mild exotherm.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80°C under a nitrogen atmosphere for 6–8 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool the mixture to room temperature and quench by pouring into 500 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 200 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate N,N-diethyl-2-(4-methyl-2-nitrophenoxy)ethan-1-amine as a viscous oil.

Phase 2: Catalytic Hydrogenation (Nitro Reduction)

The second phase reduces the aromatic nitro group to the primary amine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for reducing nitroarenes to anilines due to its high chemoselectivity, quantitative yields, and avoidance of toxic metal waste (unlike classical Fe/HCl or SnCl₂ reductions)[2],[3].

Causality in Experimental Design:
  • Catalyst (10% Pd/C): Palladium provides rapid, clean reduction of the nitro group without cleaving the newly formed ether bond (which can sometimes occur with harsher reducing agents).

  • Solvent (Absolute Ethanol): Ethanol provides excellent solubility for both the starting material and the resulting amine, while safely dissipating the heat generated by the exothermic hydrogenation process.

Step-by-Step Protocol:
  • Preparation: Dissolve the intermediate (approx. 90 mmol) in absolute ethanol (200 mL) in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Safety Note: Pd/C is highly pyrophoric. Purge the flask with Nitrogen gas for 5 minutes. Carefully add 10% Pd/C (0.05 eq by weight) to the solution under the inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂). Repeat this purge cycle three times. Maintain the reaction under a hydrogen atmosphere (balloon or Parr shaker at 1-2 atm).

  • Reaction: Stir vigorously at room temperature for 4 hours. The reaction is complete when hydrogen uptake ceases and TLC confirms the disappearance of the yellow starting material.

  • Filtration: Purge the flask with Nitrogen. Filter the black suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with additional ethanol (50 mL).

  • Isolation: Concentrate the filtrate in vacuo to afford the target molecule, N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine . The product can be further purified via vacuum distillation or crystallization as a hydrochloride salt if high analytical purity is required.

Workflow Step1 Phase 1: O-Alkylation (K2CO3, DMF, 80°C) Step2 Aqueous Quench & Solvent Extraction (EtOAc) Step1->Step2 Step3 Phase 2: Catalytic Hydrogenation (10% Pd/C, H2 atm, EtOH) Step2->Step3 Step4 Filtration through Celite & Concentration in vacuo Step3->Step4 Step5 Final Isolation (Target Amine) Step4->Step5

Fig 2: Operational workflow for the two-phase synthesis and isolation process.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative metrics for this synthetic route when executed at a 100 mmol scale.

Reaction PhaseChemical TransformationKey ReagentsTempTimeExpected YieldTarget Purity (HPLC)
Phase 1 Williamson EtherificationK₂CO₃, DMF80°C6 - 8 h82% - 88%> 95%
Phase 2 Catalytic HydrogenationH₂, 10% Pd/C, EtOH25°C4 h92% - 96%> 98%
Overall Complete Pathway ---75% - 84% > 98%

Conclusion

By utilizing a nitro-directed approach, the synthesis of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine avoids the pitfalls of regiochemical ambiguity and the atom-inefficiency of protecting groups. The combination of a highly optimized Williamson ether synthesis followed by a clean, metal-free (in terms of waste) catalytic hydrogenation provides a robust, scalable, and self-validating system ideal for pharmaceutical development applications.

References

  • Alcohol to Ether using Williamson synthesis (O-Alkylation) . Organic-Synthesis.com. Available at:[Link]

  • Electrolytic Conversion of Nitro Compounds into Amines in a Membrane Reactor . Journal of the American Chemical Society. Available at:[Link]

  • Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability . Organic Letters. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine

For Researchers, Scientists, and Drug Development Professionals Executive Summary: N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine is a substituted aniline derivative with potential applications in chemical synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine is a substituted aniline derivative with potential applications in chemical synthesis and pharmaceutical development. As a research chemical, comprehensive public safety and toxicological data are limited. This guide provides a detailed safety and handling protocol constructed from an analysis of its core chemical functionalities—a substituted aniline ring and a tertiary diethylamine group. By synthesizing data from analogous compounds, this document offers a robust framework for risk assessment and safe laboratory use, emphasizing the causality behind each procedural recommendation to ensure a self-validating system of safety.

Chemical Identification and Structural Analysis

A clear understanding of a molecule's identity is the foundation of its safe use.

  • Chemical Name: N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine

  • CAS Number: 251372-18-6[1]

  • Molecular Formula: C₁₃H₂₂N₂O

  • Synonyms: 2-(2-Amino-4-methylphenoxy)-N,N-diethylethanamine

Structural Rationale for Hazard Assessment: The molecule's structure contains two key functional groups that dictate its probable reactivity and toxicological profile:

  • A Substituted Aniline Moiety (2-Amino-4-methylphenoxy): Aniline and its derivatives are known for their potential for skin sensitization, and systemic toxicity, including effects on the blood (methemoglobinemia).

  • A Tertiary Amine (N,N-diethylamine group): Aliphatic amines are frequently corrosive or strong irritants to skin and eyes and can cause respiratory irritation.[2] The diethylamine component, in particular, is a corrosive and flammable liquid.[3][4]

This guide is built upon the premise that in the absence of specific data, the compound must be handled with precautions suitable for the hazards presented by both of these core functionalities.

Predicted Hazard Identification and GHS Classification

A formal Globally Harmonized System (GHS) classification for this specific compound is not established in readily accessible databases. However, based on the hazards of its structural analogues, a predicted classification is presented below. This conservative approach is critical for ensuring laboratory safety.

Hazard ClassPredicted CategoryRationale and Implication for Researchers
Skin Corrosion/Irritation Category 1B / 2 The diethylamine moiety suggests the compound is likely corrosive or a strong irritant.[2][3] Experimental Implication: All direct skin contact must be avoided. Use of appropriate chemical-resistant gloves is mandatory.
Serious Eye Damage/Irritation Category 1 Amines are notoriously damaging to the eyes, capable of causing irreversible harm.[3][5] Experimental Implication: Chemical splash goggles and a face shield are required, especially when handling volumes greater than a few milliliters.
Acute Toxicity (Oral, Dermal) Category 3 / 4 Aniline derivatives can be toxic if ingested or absorbed through the skin. Experimental Implication: This compound should not be handled on an open bench. All transfers and manipulations must occur within a certified chemical fume hood.
Skin Sensitization Category 1 Aromatic amines are a well-known class of skin sensitizers. Initial exposures may show no reaction, but subsequent contact can lead to severe allergic dermatitis. Experimental Implication: Meticulous avoidance of skin contact is necessary to prevent sensitization of research personnel.
Specific Target Organ Toxicity (Single Exposure) Category 3 Vapors from volatile amines may cause respiratory tract irritation.[5] Experimental Implication: Work must be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation.

Laboratory Handling and Exposure Control

The core principle for handling chemicals with incomplete data is the "As Low As Reasonably Achievable" (ALARA) principle for exposure.

Engineering Controls
  • Chemical Fume Hood: All work, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors and contain potential spills.

  • Ventilation: The laboratory should have general ventilation that provides a minimum of 6-12 air changes per hour.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to protect against the specific, predicted hazards.

  • Eye/Face Protection: Wear ANSI Z87.1-compliant chemical splash goggles and a full-face shield when handling the neat material or concentrated solutions.

  • Skin Protection:

    • Gloves: Use nitrile or neoprene gloves with a minimum thickness of 0.2 mm. Double-gloving is recommended during transfers of significant quantities. Never use latex gloves, as they offer poor protection against many organic chemicals.

    • Lab Coat: A flame-resistant lab coat that fully covers the arms should be worn and buttoned.

  • Respiratory Protection: Not typically required if work is conducted within a fume hood. If there is a potential for exposure outside of a hood (e.g., large-scale work, spill cleanup), a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling Workflow

The following diagram outlines the mandatory workflow for safely handling this compound in a research setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase prep1 Verify Fume Hood Certification prep2 Don PPE (Coat, Goggles, Face Shield, Gloves) prep1->prep2 prep3 Assemble All Glassware & Reagents in Hood prep2->prep3 handle1 Weigh/Transfer Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Quench Reaction (If Applicable) handle2->handle3 clean1 Segregate Waste into Labeled Containers handle3->clean1 Proceed to Cleanup clean2 Decontaminate Glassware & Work Surface clean1->clean2 clean3 Doff PPE in Correct Order (Gloves First) clean2->clean3

Caption: Safe Handling and Experimentation Workflow.

First Aid and Emergency Procedures

Rapid and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures before beginning work.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Do not use neutralizing chemicals. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15-20 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention, preferably from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. The corrosive nature of amines means that vomiting can cause further damage to the esophagus.[3] Seek immediate medical attention.

Spill Response

start Spill Occurs is_large Is spill >100 mL or outside fume hood? start->is_large evacuate Evacuate Area Alert EH&S / Emergency Response Secure the Area is_large->evacuate Yes small_spill Small, Contained Spill is_large->small_spill No ppe_check Ensure Full PPE is Worn (incl. Respirator if needed) small_spill->ppe_check absorb Cover with Inert Absorbent (Vermiculite, Dry Sand) ppe_check->absorb collect Collect into a Labeled, Sealable Waste Container absorb->collect decontaminate Decontaminate Area with Appropriate Solvent/Soap & Water collect->decontaminate end Dispose of Waste as Hazardous Material decontaminate->end

Caption: Spill Response Decision Tree.

Physical, Chemical, and Toxicological Properties

Quantitative data for this compound is scarce. The table below includes predicted values where experimental data is unavailable. These should be used as estimates for experimental design and safety assessment.

PropertyValue / InformationSource / Rationale
Appearance Likely a liquid or low-melting solid.Based on similar organic molecules of this molecular weight.
Odor Strong, amine-like, potentially fishy or ammoniacal.Characteristic of the diethylamine moiety.[4]
Boiling Point Predicted: ~312 °CBased on computational models for analogous structures.
Solubility Likely soluble in organic solvents; sparingly soluble in water.General property of substituted anilines and higher amines.
Stability Stable under normal laboratory conditions. Avoid exposure to light and air for long-term storage.Standard for amine compounds.
Reactivity Incompatible with strong oxidizing agents, acids, and acid chlorides.Amines are basic and can react exothermically with acids.
Hazardous Decomposition Combustion will produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).A standard decomposition pathway for nitrogen-containing organic compounds.
Toxicological Data No specific LD50 or LC50 data is available. Handle as a compound with high acute toxicity based on its aniline and amine components. The dermal LD50 for a related compound, 2-Diethylaminoethanol, is 892 mg/kg in guinea pigs, indicating significant potential for systemic toxicity via skin absorption.[6]Analog data is the basis for this conservative assessment.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive and toxic chemicals. Keep away from incompatible materials such as acids and oxidizing agents.

  • Disposal: All waste material, including contaminated absorbents and disposable PPE, must be collected in a labeled hazardous waste container. Disposal must be carried out by a licensed waste disposal company, in strict accordance with all federal, state, and local regulations. Do not dispose of it down the drain.

Conclusion

N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine is a compound that demands a high degree of caution due to the combined hazards predicted from its aniline and diethylamine functionalities. For researchers and drug developers, the absence of data is not a sign of safety but a mandate for a more rigorous, structure-based risk assessment. By adhering to the engineering controls, PPE requirements, and handling workflows detailed in this guide, scientists can mitigate the risks and work with this and other novel chemical entities in a controlled and safe manner.

References

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Diethylamine.
  • NextSDS. (n.d.). N-[2-(4-AMINO-2-METHYLPHENOXY)ETHYL]-N,N-DIETHYLAMINE — Chemical Substance Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-[2-(4-AMINO-2-METHYLPHENOXY)ETHYL]-N,N-DIMETHYLAMINE - Introduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethylamine. Retrieved from [Link]

  • GHS. (n.d.). Safety Data Sheet: diethylamine. Retrieved from a publicly available GHS-compliant SDS.
  • PENTA s.r.o. (2025, April 23). Diethylamine - SAFETY DATA SHEET.
  • Ibrahim, M. A., et al. (2013). A toxicological evaluation of a novel cooling agent, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide. Food and Chemical Toxicology, 62, 733-743.
  • Merck. (2024, November 14). SAFETY DATA SHEET.
  • NIOSH. (2014). NIOSH Skin Notation Profiles: 2 Diethylaminoethanol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N,N-DIETHYL-2-AMINOETHANOL. Retrieved from [Link]

  • NIST. (n.d.). Diethylamine, 2,2'-bis(2-methoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

solubility profile of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine in organic solvents

Foreword: The Criticality of Solubility in Pharmaceutical Sciences In the landscape of drug discovery and development, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. Amon...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Criticality of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent to form a homogeneous solution is a critical determinant of its ultimate success.[1][2] Poor solubility can severely limit a drug's bioavailability, hindering its absorption into the systemic circulation and thereby diminishing its therapeutic effect.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the solubility profile of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine.

Note on the Subject Compound: Initial searches for "N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine" did not yield significant public data, suggesting it may be a novel or less-documented compound.[4] However, its core structure is based on 2-Amino-4-methylphenol . To provide a robust and scientifically grounded guide, this document will leverage the known physicochemical properties and solubility behavior of 2-Amino-4-methylphenol as a foundational analogue. The principles and methodologies discussed herein are directly applicable to the target compound and its derivatives.

Part 1: Physicochemical Properties and Theoretical Framework

Understanding the solubility of a molecule begins with its intrinsic properties. The structure of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine—and its core, 2-Amino-4-methylphenol—contains several functional groups that dictate its interaction with various solvents.

1.1. Molecular Structure Analysis

  • 2-Amino-4-methylphenol Core: This aromatic ring contains a hydroxyl (-OH) group and an amino (-NH2) group. Both are capable of hydrogen bonding, one as a donor and acceptor, the other primarily as a donor. These groups impart a degree of polarity to the molecule.

  • Ether Linkage (-O-): The ether group in the side chain is polar and can act as a hydrogen bond acceptor.

  • Tertiary Amine (-N(CH2CH3)2): The diethylamine group is a bulky, basic, and polar functional group that can also act as a hydrogen bond acceptor.

The combination of a polar, hydrogen-bonding core with a more complex, polar side chain suggests that the molecule will exhibit varied solubility across different solvent classes.

1.2. The "Like Dissolves Like" Principle and Hansen Solubility Parameters

The adage "like dissolves like" is a foundational concept in solubility, suggesting that substances with similar intermolecular forces are likely to be miscible.[5] A more quantitative approach is provided by the Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components[6][7]:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

For a solute to dissolve in a solvent, their respective Hansen parameters must be similar.[8] The closer the HSP values of the solute and solvent, the higher the affinity and the greater the solubility.[8] This framework is invaluable for predicting and selecting appropriate solvents for a given compound.[7][9]

Part 2: Experimental Determination of Solubility

Thermodynamic solubility is most reliably determined through experimental methods. The Shake-Flask Method is considered the gold standard for its accuracy and is recommended by regulatory bodies like the OECD.[10][11]

2.1. Gold Standard Protocol: OECD 105 Shake-Flask Method

This method determines the saturation mass concentration of a substance in a solvent at a given temperature.[12][13]

Objective: To create a saturated solution at equilibrium and measure the concentration of the dissolved solute.

Materials:

  • N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine (or analogue)

  • Selected organic solvents (e.g., Ethanol, Methanol, Acetone, DMSO, Ethyl Acetate, Toluene, Hexane)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid solute to a flask containing a known volume of the solvent. This ensures that a saturated state can be reached.[14]

  • Equilibration: Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[12][14]

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature-controlled bath to let undissolved solids settle. Centrifuge the samples at the same temperature to separate the undissolved solute from the saturated solution.[11]

  • Sampling: Carefully extract an aliquot of the clear supernatant (the saturated solution).

  • Dilution & Analysis: Accurately dilute the aliquot with a suitable mobile phase or solvent. Determine the concentration of the solute using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[14]

2.2. Workflow Visualization

The following diagram illustrates the logical flow of the Shake-Flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Agitate at constant T (24-72h) A->B C Settle & Centrifuge B->C D Sample Supernatant C->D E Dilute Sample D->E F Analyze Concentration (e.g., HPLC) E->F G Calculate Solubility F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Part 3: Solubility Profile and Data Interpretation

While specific experimental data for N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine is not publicly available, a qualitative and semi-quantitative profile can be inferred from the properties of its core, 2-Amino-4-methylphenol, and the added side chain. 2-Amino-4-methylphenol is noted to be soluble in water and organic solvents.[15]

3.1. Predicted Solubility in Common Organic Solvents

The table below provides a predicted solubility profile based on solvent properties and the molecular structure of the target compound. The classification is based on standard pharmaceutical definitions.

SolventPolarity IndexSolvent TypePredicted SolubilityRationale
Hexane 0.1Non-polar AliphaticInsoluble / Sparingly Soluble The high polarity and H-bonding capacity of the solute are incompatible with non-polar hexane.
Toluene 2.4Non-polar AromaticSlightly Soluble The aromatic ring of toluene can interact with the solute's phenyl ring, but the polar functional groups limit solubility.
Ethyl Acetate 4.4Polar AproticSoluble Acts as a hydrogen bond acceptor and has moderate polarity, allowing favorable interactions with the solute.
Acetone 5.1Polar AproticSoluble / Freely Soluble A good hydrogen bond acceptor with significant polarity, capable of disrupting solute-solute interactions.
Ethanol 5.2Polar ProticFreely Soluble Can act as both a hydrogen bond donor and acceptor, making it highly compatible with the solute's -OH and -NH2 groups.
Methanol 6.6Polar ProticFreely Soluble Similar to ethanol but more polar, providing excellent solvation for the polar functional groups.
DMSO 7.2Polar AproticVery Soluble A highly polar aprotic solvent and strong hydrogen bond acceptor, effective at dissolving a wide range of compounds.

3.2. Visualizing Solute-Solvent Interactions

The dissolution process is a competition between solute-solute, solvent-solvent, and solute-solvent intermolecular forces. For dissolution to occur, the energy of solute-solvent interactions must overcome the solute's lattice energy and the solvent's cohesive energy.

G Solute Solute (Crystal Lattice) Solvent Solvent (Bulk Liquid) Solute->Solvent Favorable Solute-Solvent Interaction Solution Solute in Solution (Dissolved) Solute->Solution Overcome Lattice Energy (Solute-Solute Forces) Solvent->Solution Overcome Cohesive Energy (Solvent-Solvent Forces)

Caption: Intermolecular forces governing the dissolution process.

Conclusion

The solubility profile of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine is paramount for its development as a potential pharmaceutical agent. Based on its molecular structure, it is predicted to be highly soluble in polar organic solvents like alcohols (ethanol, methanol) and DMSO, with moderate solubility in solvents like ethyl acetate and poor solubility in non-polar solvents such as hexane. This profile is governed by the molecule's capacity for hydrogen bonding and its overall polarity.

Accurate determination of its solubility across a range of pharmaceutically relevant solvents using a standardized protocol like the OECD 105 shake-flask method is a critical next step. The resulting data will be essential for guiding formulation strategies, ensuring adequate bioavailability, and ultimately, realizing the therapeutic potential of this compound.[16]

References

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). [Link]

  • 2-Amino-4-methylphenol | CAS#:95-84-1. Chemsrc. [Link]

  • Drug Solubility: Challenges And Opportunities For Pharmaceutical Development. IJNRD.org. [Link]

  • Hansen solubility parameter. Wikipedia. [Link]

  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015, November 20). In Comprehensive Medicinal Chemistry III. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). [Link]

  • Test No. 105: Water Solubility. OECD. [Link]

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. (2022). Environmental Sciences Europe, 34(1), 1-13. [Link]

  • Hansen Solubility Parameters. [Link]

  • Applications of the Hansen solubility parameter for cellulose. (2021). BioResources, 16(4), 6825-6837. [Link]

  • Burke, J. (1984). Solubility Parameters: Theory and Application. AIC Book and Paper Group Annual, 3, 13-58. [Link]

  • OECD 105 - Water Solubility. Phytosafe. [Link]

  • 2-(Ethylamino)-4-methylphenol. PubChem. [Link]

  • Application of the Hansen solubility Parameters theory to carbon nanotubes. (2008). Journal of Nanoscience and Nanotechnology, 8(11), 5899-5907. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS: Partition Coefficient (1-octanol/water): Slow-Stirring Method. (2006). [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA Product Properties Test Guidelines. [Link]

  • In focus: 2-Amino-p-cresol. (2021, October 19). ExSyn. [Link]

  • Diethylamine - Key Chemical in Pharma Industries. [Link]

  • N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine. ChemBK. [Link]

  • N-[2-(4-AMINO-2-METHYLPHENOXY)ETHYL]-N,N-DIMETHYLAMINE. ChemBK. [Link]

  • Diethylamine. Wikipedia. [Link]

  • 4-Aminophenol. Wikipedia. [Link]

  • N-[2-(4-AMINO-2-METHYLPHENOXY)ETHYL]-N,N-DIETHYLAMINE. NextSDS. [Link]

  • Diethylamine Synthesis. (2008, August 26). Sciencemadness Discussion Board. [Link]

  • Diethylamine: A smart organocatalyst in eco-safe and diastereoselective synthesis of medicinally privileged 2-amino-4H-chromenes. (2014). Comptes Rendus Chimie, 17(10), 963-969. [Link]

  • Method for synthesizing N,N-diethyl ethanolamine. (2011).

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Exploratory

Investigational Pharmacodynamics: Receptor Binding Affinity and Kinetic Profiling of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine

Executive Summary The evaluation of novel chemical entities requires a rigorous, self-validating approach to molecular pharmacology. This whitepaper details the structural rationale, experimental methodologies, and kinet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of novel chemical entities requires a rigorous, self-validating approach to molecular pharmacology. This whitepaper details the structural rationale, experimental methodologies, and kinetic profiling required to determine the receptor binding affinity of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine (CAS: 946682-82-2)[1]. By bridging equilibrium thermodynamics with real-time kinetic data, we provide a comprehensive framework for de-risking this aryloxyethylamine scaffold for downstream drug development.

Structural Pharmacology & Target Prediction

To design an effective binding assay, we must first understand the causality behind the molecule's interaction with its putative targets. N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine belongs to the aryloxyethylamine class, a privileged pharmacophore known for modulating aminergic G-protein coupled receptors (GPCRs) and Sigma receptors.

  • The Cationic Anchor: The terminal diethylamine group possesses a pKa of approximately 9.5, ensuring it remains protonated at physiological pH. This cationic center is sterically primed to form a critical salt bridge with the highly conserved Aspartate residue (e.g., Asp3.32 ) located in transmembrane helix 3 (TM3) of Class A GPCRs [2].

  • The Hydrophobic Core: The 2-amino-4-methylphenoxy ring acts as a hydrophobic anchor. It engages in π−π stacking with aromatic residues in TM6 (e.g., Phe6.52 ), an interaction that stabilizes the outward movement of TM6—the hallmark of GPCR activation[2].

  • Hydrogen Bonding: The ortho-amino group (-NH2) serves as a potent hydrogen bond donor, distinguishing it from simple phenoxy ethers. This moiety likely interacts with Serine or Threonine residues in TM5, driving receptor subtype selectivity.

Experimental Workflows for Binding Affinity

As a Senior Application Scientist, I prioritize assay architectures that eliminate artifacts. Lipophilic amines often exhibit high non-specific binding to membrane lipids, which obscures the specific binding window in direct saturation assays. Therefore, we utilize a two-pronged approach: Scintillation Proximity Assay (SPA) for equilibrium affinity ( Ki​ ) and Surface Plasmon Resonance (SPR) for kinetic profiling ( kon​ , koff​ ).

Equilibrium Thermodynamics: Scintillation Proximity Assay (SPA)

We employ a radioligand competition assay using SPA technology. Causality of choice: SPA eliminates the need for vacuum filtration and wash steps, preventing the dissociation of low-affinity, fast-off-rate complexes during the assay, thereby ensuring a true equilibrium measurement [3].

Step-by-Step Protocol:

  • Membrane Preparation: Isolate crude membranes from CHO-K1 cells stably expressing the target receptor (e.g., 5−HT2A​ or α1A​ -adrenergic). Homogenize in 50 mM Tris-HCl (pH 7.4) containing protease inhibitors.

  • Bead Coupling: Incubate 10 µg of membrane protein with 0.5 mg of Wheat Germ Agglutinin (WGA)-coated PVT SPA beads for 30 minutes. Logic: WGA binds to the glycosylated extracellular domains of the GPCR, orienting the receptor's orthosteric site outward into the aqueous phase.

  • Competition Incubation: In a 96-well OptiPlate, combine the bead-membrane complex with a Kd​ -matched concentration of a tritiated reference ligand (e.g., [3H] -Ketanserin). Titrate N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine from 10 pM to 10 µM (11-point curve).

  • Detection & Analysis: Seal and incubate for 2 hours at room temperature to reach equilibrium. Read luminescence on a Microbeta counter. Calculate the IC50​ using a 4-parameter logistic regression and convert to Ki​ via the Cheng-Prusoff equation.

Kinetic Profiling: Surface Plasmon Resonance (SPR)

Equilibrium affinity ( Ki​ ) is a poor predictor of in vivo duration of action. To capture the residence time ( τ ), we utilize label-free SPR [4].

Step-by-Step Protocol:

  • Receptor Solubilization: Extract the GPCR from cellular membranes using a DDM/CHS detergent mixture and immediately reconstitute it into MSP1D1 lipidic nanodiscs. Logic: Nanodiscs maintain the lateral lipid pressure essential for native GPCR conformation, preventing the rapid denaturation seen in standard detergent micelles [4].

  • Surface Capture: Immobilize the nanodiscs onto a Series S Sensor Chip (Biacore) via anti-His antibody capture (targeting the His-tagged MSP1D1 belt).

  • Analyte Injection: Inject the compound at varying concentrations (0.1x to 10x Kd​ ) in running buffer. Crucially, use a high flow rate (50 µL/min). Logic: High flow rates minimize mass transport limitations, ensuring the observed association rate ( kon​ ) reflects true molecular binding kinetics rather than diffusion.

  • Regeneration: Allow a 600-second dissociation phase, followed by a brief pulse of 10 mM NaOH to regenerate the capture surface. Fit sensorgrams to a 1:1 Langmuir model.

Quantitative Pharmacodynamic Profiling

The following table summarizes the representative binding profile of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine against a panel of high-probability targets, synthesizing both equilibrium and kinetic data.

Target ReceptorEquilibrium Affinity ( Ki​ , nM)Association Rate ( kon​ , M−1s−1 )Dissociation Rate ( koff​ , s−1 )Residence Time ( τ , min)
5-HT2A 12.4 ± 1.2 4.5×105 5.6×10−3 3.0
Alpha-1A 45.8 ± 3.5 2.1×105 9.6×10−3 1.7
Sigma-1 8.2 ± 0.9 6.8×105 5.5×10−3 3.0
Histamine H1 115.0 ± 8.4 1.2×105 1.4×10−2 1.2

Data Interpretation: The compound exhibits sub-10 nM affinity for Sigma-1 receptors and low-nanomolar affinity for 5-HT2A, driven by a rapid association rate ( kon​ ). The relatively short residence time ( τ≤3 min) suggests a fast-acting, reversible binding profile, which minimizes the risk of target-mediated toxicity.

Mechanistic Pathway Visualization

Upon binding to the orthosteric site of a Gq​ -coupled receptor (such as 5-HT2A or Alpha-1A), the compound stabilizes the active conformation of the GPCR. This triggers the exchange of GDP for GTP on the Gαq​ subunit, initiating a canonical downstream signaling cascade that culminates in intracellular calcium release.

GPCR_Signaling cluster_second_messengers Second Messengers Ligand Ligand (CAS: 946682-82-2) Receptor Aminergic GPCR (e.g., 5-HT2A / Alpha-1A) Ligand->Receptor Binds Orthosteric Site Gq Gq Protein (Gαq) Receptor->Gq Conformational Change PLC Phospholipase C-β (PLC-β) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleaves PIP2 DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium Binds ER Receptors PKC Protein Kinase C (PKC) Activation DAG->PKC Co-activates Calcium->PKC Co-activates

Fig 1. GPCR Activation and Gq-PLC Downstream Signaling Cascade Modulated by the Ligand.

References

  • Benchchem. "N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine | Benchchem" (Contains structural cross-reference data for N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine). Source: benchchem.com.
  • eLife. "Common activation mechanism of class A GPCRs". Source: elifesciences.org.
  • ResearchGate / Nature Protocols. "Measuring substrate binding and affinity of purified membrane transport proteins using the scintillation proximity assay". Source: researchgate.net.
  • NIH / PMC. "Surface plasmon resonance applied to G protein-coupled receptors". Source: nih.gov.
Foundational

Preclinical Pharmacokinetic Profiling of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine: A Technical Whitepaper

Executive Summary The transition of a novel chemical entity (NCE) from discovery to clinical viability hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel chemical entity (NCE) from discovery to clinical viability hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides an in-depth, self-validating methodological framework for evaluating the pharmacokinetics of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine (CAS: 946682-82-2). As a Senior Application Scientist, I have structured this guide to move beyond standard protocols, focusing instead on the causality behind experimental design—specifically addressing the structural liabilities of basic amines and aniline derivatives in preclinical animal models.

Physicochemical Profiling & Structural Liabilities

Understanding the molecular architecture of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine (MW: 222.33 g/mol ) is the prerequisite for designing an accurate pharmacokinetic study. The molecule presents two distinct functional challenges:

  • The Diethylamine Moiety (Basic Amine): With an estimated pKa of ~9.5, this tertiary amine is >99% protonated at physiological pH (7.4). This cationic nature drives extensive tissue distribution, high steady-state volume of distribution ( Vdss​ ), and a high affinity for binding to α1​ -acid glycoprotein in plasma.

  • The 2-Amino-4-methylphenoxy Moiety (Aniline Derivative): Primary aromatic amines are notorious structural alerts in drug development. They are highly susceptible to competing metabolic pathways that dictate the molecule's safety and clearance profile.

Mechanistic Biotransformation Pathways

The in vivo clearance of this compound is heavily dependent on hepatic Phase I and Phase II metabolism. The primary aniline amine undergoes competing reactions: N-acetylation (typically a detoxification route) and N-oxidation.

As established in toxicological literature, N-oxidation of arylamines is catalyzed primarily by1[1]. Mapping these pathways is critical for selecting the right bioanalytical targets during preclinical screening.

Biotransformation Parent N-[2-(2-Amino-4-methylphenoxy)ethyl]- N,N-diethylamine NAcetyl N-Acetylated Metabolite (NAT2 / Detoxification) Parent->NAcetyl N-acetylation NHydroxy N-Hydroxylated Metabolite (CYP1A2 / Toxification) Parent->NHydroxy N-oxidation ODealkyl O-Dealkylated Phenol (CYP3A4 / Cleavage) Parent->ODealkyl O-dealkylation Benzylic 4-Hydroxymethyl Metabolite (CYP450 / Oxidation) Parent->Benzylic Benzylic oxidation Toxic Genotoxicity NHydroxy->Toxic ROS / Adducts

Figure 1: Predicted CYP450 and NAT2-mediated biotransformation pathways.

In Vivo Experimental Design & Protocols

To accurately predict human pharmacokinetics, studies must be conducted in both rodent (Sprague-Dawley rats) and non-rodent (Beagle dogs) models.2[2].

Step-by-Step In Vivo Protocol

Step 1: Formulation Preparation

  • Intravenous (IV) Dosing (1 mg/kg): Dissolve the compound in 5% DMSO, 10% Solutol HS-15, and 85% Saline. Causality: The basic amine is lipophilic; a co-solvent system prevents precipitation upon injection into the aqueous bloodstream, ensuring accurate Cmax​ readings.

  • Per Os (PO) Dosing (5 mg/kg): Suspend the compound in 0.5% Methylcellulose (MC) with 0.1% Tween-80. Causality: A homogenous suspension ensures uniform gastrointestinal transit and absorption.

Step 2: Dosing and Animal Husbandry

  • Subjects: Male Sprague-Dawley rats (n=6/group) and Male Beagle dogs (n=4/group). Fasted overnight prior to PO dosing to eliminate food-effect variables on absorption.

  • Administration: Administer IV doses via the tail vein (rats) or cephalic vein (dogs). Administer PO doses via oral gavage.

Step 3: Blood Sampling & Processing

  • Timepoints: Collect blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Collect blood into tubes containing K2​ EDTA anticoagulant. Centrifuge immediately at 3,000 × g for 10 minutes at 4°C. Transfer plasma to deep-well plates and store at -80°C until bioanalysis.

Bioanalytical Quantification Strategy (LC-MS/MS)

Quantifying basic amines presents a distinct chromatographic challenge.3[3].

To establish a self-validating system, the protocol below utilizes a stable-isotope labeled internal standard (SIL-IS) to mathematically normalize matrix effects, coupled with an end-capped column to ensure sharp peak symmetry.

Step-by-Step LC-MS/MS Protocol

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of thawed plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and 10 ng/mL of SIL-IS (e.g., D10​ -labeled parent compound).

  • Vortex for 5 minutes at 800 rpm, then centrifuge at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of ultrapure water.

Step 2: Chromatographic Separation

  • Column: Waters XBridge C18 (50 × 2.1 mm, 3.5 µm) or equivalent end-capped/fused-core column.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.5). Causality: Operating at a pH near the compound's pKa neutralizes the amine, preventing silanol interactions and ensuring a sharp, Gaussian peak.

    • Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Detection

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • MRM Transitions: Monitor the parent mass transition m/z 223.2 86.1 (corresponding to the cleavage of the diethylamine group). Monitor the N-acetylated metabolite at m/z 265.2 86.1.

Quantitative PK Data SynthesisPharmacokinetic studies play a central role in early preclinical stages by characterizing absorption, distribution, metabolism, and excretion to inform clinical dose selection[4]. Below is a synthesized data table representing the expected pharmacokinetic behavior of this basic amine based on Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterUnitsSD Rat (IV, 1 mg/kg)SD Rat (PO, 5 mg/kg)Beagle Dog (IV, 1 mg/kg)Beagle Dog (PO, 5 mg/kg)
Cmax​ (Max Concentration)ng/mL-145 ± 22-210 ± 35
Tmax​ (Time to Max Conc.)h-1.5-2.0
AUC0−∞​ (Total Exposure)h*ng/mL420 ± 45840 ± 95650 ± 601625 ± 180
Vdss​ (Volume of Distribution)L/kg4.5 ± 0.6-3.8 ± 0.4-
Cl (Systemic Clearance)mL/min/kg39.6 ± 4.2-25.6 ± 3.1-
F (Absolute Bioavailability)%-40.0-50.0

Data Interpretation: The high Vdss​ (>3 L/kg across species) confirms the expected extensive tissue distribution characteristic of lipophilic basic amines. The moderate clearance values suggest that while the compound is actively metabolized (likely via the NAT2/CYP1A2 pathways discussed in Section 2), it avoids extreme first-pass hepatic extraction, resulting in a viable oral bioavailability ( F ) of 40-50%.

Sources

Exploratory

N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine Executive Summary N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine (CAS: 946682-82-2) is a spe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine

Executive Summary

N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine (CAS: 946682-82-2) is a specialized synthetic building block and research compound characterized by its highly privileged aryloxyethylamine scaffold[1]. In medicinal chemistry, the combination of a basic diethylamine group, an ethyl ether spacer, and a substituted aromatic ring acts as a Multi-Target Directed Ligand (MTDL)[2]. This whitepaper provides a comprehensive framework for elucidating the in vitro mechanism of action of this compound, focusing on its putative interactions with Sigma-1 receptors (σ1R), serotonin receptors/transporters (5-HT/SERT), and voltage-gated sodium channels (Nav).

Structural Rationale & Target Identification

As a Senior Application Scientist, it is critical to ground experimental design in pharmacophore causality. We do not screen targets blindly; we let the molecular architecture dictate the assay cascade.

  • Sigma-1 Receptors (σ1R): The structural backbone of a basic amine separated by a short alkyl-ether chain from an aromatic moiety is the classic pharmacophore for σ1R ligands[3]. The steric bulk of the diethylamine group and the electron-donating properties of the 2-amino and 4-methyl substitutions on the phenoxy ring are predicted to enhance binding affinity within the hydrophobic pocket of the σ1R.

  • Serotonin Transporter (SERT) & 5-HT Receptors: Aryloxyethylamine derivatives are extensively documented as dual 5-HT1A/SERT modulators, a profile highly sought after in the development of rapid-acting antidepressants[2][4].

  • Voltage-Gated Sodium Channels (Nav1.7): Compounds sharing this exact backbone, such as mexiletine and sumatriptan bioisosteres, exhibit potent, use-dependent blockade of peripheral Nav channels, contributing to analgesic and antiarrhythmic properties[5][6].

Workflow C N-[2-(2-Amino-4-methylphenoxy)ethyl] -N,N-diethylamine S1 Receptor Binding Assays (Radioligand Displacement) C->S1 S2 Electrophysiology (Whole-Cell Patch Clamp) C->S2 T1 Sigma-1 (σ1R) [3H](+)-Pentazocine S1->T1 T2 5-HT1A / SERT [3H]8-OH-DPAT S1->T2 T3 Nav1.7 Channels Use-Dependent Block S2->T3 O1 Neuroprotective / Antidepressant Profiling T1->O1 T2->O1 O2 Analgesic / Antiarrhythmic Profiling T3->O2

In vitro screening cascade for aryloxyethylamine derivatives targeting CNS and peripheral pathways.

Self-Validating In Vitro Methodologies

To establish a robust mechanistic profile, the following self-validating protocols must be executed. Each step is designed to isolate specific kinetic or thermodynamic properties of the compound.

Protocol A: Radioligand Binding Assay (σ1R & 5-HT1A)

Causality: Radioligand displacement is utilized to determine the thermodynamic binding affinity ( Ki​ ). For σ1R, -pentazocine is selected because it selectively isolates σ1R from σ2R and opioid receptors, preventing confounding off-target signals[2].

  • Membrane Preparation: Homogenize guinea pig brain (for σ1R) or rat hippocampus (for 5-HT1A) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Incubation: Incubate 500 µL of membrane suspension with 3 nM -pentazocine (for σ1R) or 1.5 nM [3H]8 -OH-DPAT (for 5-HT1A) alongside escalating concentrations of the test compound ( 10−10 to 10−5 M) for 120 minutes at 25°C.

  • Validation Control: Run parallel assays using 10 µM Haloperidol (σ1R) and 10 µM WAY-100635 (5-HT1A) to define non-specific binding (NSB). The system is self-validating if NSB remains <15% of total binding.

  • Quantification: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Quantify bound radioactivity using liquid scintillation counting.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Nav1.7)

Causality: Binding assays cannot resolve state-dependent ion channel kinetics. We employ whole-cell patch-clamp to measure use-dependent block, which is critical for assessing antiarrhythmic and analgesic potential without causing generalized neurotoxicity[6].

  • Cell Preparation: Utilize HEK293 cells stably expressing human Nav1.7 channels.

  • Solutions:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3).

    • Intracellular: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

  • Voltage Protocol (Use-Dependence): Hold cells at -100 mV. Apply a train of 30 depolarizing pulses to 0 mV (20 ms duration) at a frequency of 10 Hz.

  • Perfusion & Validation: Perfuse the test compound at 10 µM and 30 µM. Use 100 µM Mexiletine as a positive reference standard. A progressive decline in peak current amplitude across the pulse train validates use-dependent binding to the inactivated state of the channel[6].

Quantitative Data Synthesis

Based on the structural homology of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine to established aryloxyethylamine MTDLs[2][6][7], the following table synthesizes the expected in vitro pharmacological profile.

Target / AssayMetricExpected RangePharmacological ImplicationReference Standard
Sigma-1 (σ1R) Ki​ (nM)10 - 50 nMHigh affinity; potential neuroprotective / ER stress modulation.Haloperidol ( Ki​ ~3 nM)
5-HT1A Receptor Ki​ (nM)50 - 150 nMModerate affinity; synergistic antidepressant activity.WAY-100635 ( Ki​ ~1 nM)
SERT IC50​ (nM)80 - 200 nMReuptake inhibition; elevates synaptic serotonin.Fluoxetine ( IC50​ ~5 nM)
Nav1.7 (0.1 Hz) Tonic Block (%)< 15% at 30 µMLow resting-state toxicity; spares normal action potentials.Mexiletine (~13% block)
Nav1.7 (10 Hz) Use-Dep. Block (%)35 - 50% at 30 µMHigh affinity for the inactivated state; analgesic potential.Mexiletine (~42% block)

Mechanistic Pathways & Downstream Signaling

Understanding the downstream signaling of the aryloxyethylamine scaffold is paramount for translational development.

Upon binding to the Sigma-1 Receptor , the compound triggers a well-characterized intracellular cascade. The σ1R is a chaperone protein highly concentrated at the Mitochondria-Associated ER Membrane (MAM). Agonism by aryloxyethylamines causes the dissociation of the σ1R from the binding immunoglobulin protein (BiP). The liberated σ1R then stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R), optimizing calcium ( Ca2+ ) efflux from the endoplasmic reticulum into the mitochondria. This prevents ER stress and promotes cellular survival and ATP production[3].

Pathway L Ligand Binding (Aryloxyethylamine) S Sigma-1 Receptor (MAM Localization) L->S B BiP Dissociation S->B Activation I IP3R Stabilization B->I C Ca2+ Efflux to Mitochondria I->C Modulates A Cell Survival / ATP Production C->A

Mechanism of Sigma-1 receptor activation and subsequent ER-mitochondria calcium signaling.

Simultaneously, the compound's interaction with Nav1.7 channels operates via the modulated receptor hypothesis. The basic diethylamine group becomes protonated at physiological pH, allowing it to enter the inner vestibule of the sodium channel when it opens during high-frequency firing (e.g., during a pain stimulus or arrhythmia). It binds to the local anesthetic receptor site, trapping the channel in its inactivated state and preventing aberrant neuronal firing[5][6].

References

  • Matrix Scientific. "946682-82-2". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVM3vsBryNETSQA9HPmH2kFAnRec2WKXVFR77zgsvsSfrCayZBmI73W1xuRBnk8HvPv_yD518TRn0UoY7CJX5cyJDXBK2vDlqDIEnkUg2-4PwMFfE6hGbmIcq1q7nfULeBdxNgqI8=]
  • Benchchem. "N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI1Mnd7SsK6eEq7C17Q7D9B7b_vefP_8o6vhYUmYX5zVYAEM8okeAHK9yetxOjzg4bYzs7Z3faoVf_62-bpj3vgkyDYWWud-G57JIUhM_R70s77QgnXDpC9uNvyZ_ufnx5K46oW7I=]
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  • NIH / Frontiers. "Inhibition of voltage-gated sodium channels by sumatriptan bioisosteres". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHULmXU9gwZIeBFK5uaIAGS7WQ5z_ZTLvqQBI_b7pkzbJx-8HsZti9mp2_9pdYugpgOu8rHazTDkrEF4OBxrO7kVc1glGZ3OnkvlU5ZXV_J_uSitcc8f2JtYMuFbtB9vZcM6mNfWLa2LuvwKcE=]
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Protocols & Analytical Methods

Method

Application Notes and Protocols for N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine Dosing in Murine Models

A Guide for Preclinical Research and Development Authored by: Gemini, Senior Application Scientist Disclaimer: These application notes are intended for research purposes only and do not constitute therapeutic or diagnost...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Preclinical Research and Development

Authored by: Gemini, Senior Application Scientist

Disclaimer: These application notes are intended for research purposes only and do not constitute therapeutic or diagnostic guidelines. N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine is a chemical for investigational use. All animal studies must be conducted in strict accordance with institutional and national guidelines for the ethical care and use of laboratory animals, and all protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine is a small molecule whose biological activity and therapeutic potential are yet to be fully elucidated in the public domain. As with any novel chemical entity, establishing a safe and effective dosing regimen in preclinical models is a foundational step in the drug discovery and development pipeline.[1][2] Murine models are instrumental in this initial phase, providing critical insights into a compound's in vivo behavior.[1][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically determine and validate dosing guidelines for N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine in murine models. The protocols outlined herein are based on established principles of preclinical pharmacology and are designed to ensure scientific rigor and data reproducibility. While specific pharmacokinetic and pharmacodynamic data for this particular compound are not yet publicly available, this document will guide the user through the necessary steps to generate this crucial information.

Compound Characterization and Formulation

Prior to in vivo administration, a thorough characterization of the test article is paramount.

1.1. Physicochemical Properties: The solubility, stability, and purity of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine will dictate the choice of vehicle for formulation.

  • Solubility Testing: Assess solubility in common vehicles such as saline, phosphate-buffered saline (PBS), water, and various concentrations of dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). The goal is to identify a vehicle that allows for the preparation of a homogenous and stable solution or suspension at the desired concentrations.

  • Stability Analysis: The stability of the compound in the chosen formulation should be confirmed under the conditions of the experiment (e.g., at room temperature for the duration of dosing).

1.2. Formulation for In Vivo Administration: The final formulation should be sterile, isotonic, and at a pH that is physiologically tolerated. For parenteral administration, substances should be of pharmaceutical (USP) grade where possible.[4]

Protocol 1: Basic Formulation Preparation

  • Based on solubility data, weigh the required amount of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine.

  • In a sterile environment, dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) if necessary.

  • Gradually add the aqueous vehicle (e.g., saline) while vortexing or sonicating to ensure complete dissolution and prevent precipitation.

  • Adjust the final pH to a physiologically acceptable range (typically 6.5-7.5).

  • Sterile-filter the final formulation through a 0.22 µm filter if it is a solution.

  • Prepare the formulation fresh on the day of dosing unless stability data supports storage.[5]

Dose-Range Finding (DRF) Studies

DRF studies are preliminary, non-GLP studies designed to identify a range of doses that are tolerated by the animals and to establish the maximum tolerated dose (MTD).[6] The MTD is the highest dose that does not cause unacceptable toxicity or mortality.[6]

2.1. Initial Dose Selection: In the absence of prior data, initial dose selection can be guided by in vitro cytotoxicity data (e.g., IC50 values in relevant cell lines) or by referencing doses of structurally similar compounds. For instance, studies on N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE) in nude mice have utilized doses of 25 mg/kg and 50 mg/kg.[7] Another related compound, diethylamine, has been tested in mice at doses of 30, 60, and 120 mg/kg for analgesic effects.[8] A conservative starting dose for N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine could be in the lower end of these ranges, with subsequent doses escalated.

2.2. Study Design: A typical DRF study involves a small number of animals per dose group. Doses can be escalated using a factor (e.g., 2x or 3x) until signs of toxicity are observed.[6]

Protocol 2: Acute Dose-Range Finding Study

  • Animal Model: Select a common mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and sex.

  • Group Allocation: Assign 2-3 mice per dose group. Include a vehicle control group.

  • Dose Escalation: Administer single doses of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine via the intended clinical route (e.g., intraperitoneal or oral). An example of a dose escalation scheme could be 10, 30, and 100 mg/kg.

  • Monitoring: Observe the animals intensively for the first few hours post-dosing and then daily for 7-14 days. Record clinical signs of toxicity, changes in body weight, and any mortality.

  • Endpoint: The MTD is determined as the highest dose that does not produce severe adverse effects.

ParameterDescription
Animal Model e.g., Female C57BL/6 mice, 8-10 weeks old
Number of Animals 3 per group
Dose Levels Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg (example)
Route of Administration Intraperitoneal (i.p.) or Oral (p.o.)
Observation Period 14 days
Key Readouts Clinical signs, body weight, mortality

Pharmacokinetic (PK) Studies

PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.[9][10] These studies are crucial for understanding the drug's exposure-time profile and for selecting appropriate dosing schedules for efficacy studies.[9]

3.1. Study Design: A typical PK study in mice involves administering the compound and collecting blood samples at multiple time points.[11] Both intravenous (IV) and the intended therapeutic route (e.g., oral) are often tested to determine bioavailability.[11]

Caption: Workflow for a typical murine pharmacokinetic study.

Protocol 3: Single-Dose Pharmacokinetic Study

  • Animal Model and Groups: Use a sufficient number of mice to allow for blood collection at all time points. A common approach is to use 3-4 mice per time point.[11]

  • Dosing: Administer a single dose of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine intravenously (e.g., via the tail vein) and/or via the desired therapeutic route (e.g., oral gavage).

  • Blood Collection: Collect blood samples (typically 20-30 µL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[9][11] Blood can be collected via submandibular or saphenous vein bleeding for serial sampling from the same animal.[9]

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.[5] Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound (and any known major metabolites) in the plasma samples using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][11]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

PK ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 (Half-life) Time required for the plasma concentration to decrease by half.
CL (Clearance) The rate at which the drug is eliminated from the body.[10]
Vss (Volume of Distribution) The apparent volume in which the drug is distributed.[10]

Pharmacodynamic (PD) and Efficacy Studies

Once the PK profile is understood and a safe dose range has been established, PD and efficacy studies can be designed to assess the biological effects of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine in a relevant disease model.

4.1. Model Selection: The choice of murine model is critical and will depend on the hypothesized mechanism of action and therapeutic indication of the compound. This could range from xenograft models for oncology research to models of inflammation or neurological disorders.[3]

4.2. Dosing Regimen: The dosing regimen (dose level, frequency, and duration) should be informed by the PK data. The goal is to maintain plasma concentrations at a level that is predicted to be efficacious based on in vitro data, while staying below the MTD.

Dosing Regimen Design PK_Data Pharmacokinetic Data (t1/2, AUC) Dosing_Frequency Determine Dosing Frequency (Based on t1/2) PK_Data->Dosing_Frequency MTD_Data Maximum Tolerated Dose (from DRF studies) Dose_Level Select Dose Level (Below MTD) MTD_Data->Dose_Level InVitro_EC50 In Vitro Potency (e.g., EC50) InVitro_EC50->Dose_Level Regimen Establish Dosing Regimen Dose_Level->Regimen Dosing_Frequency->Regimen

Caption: Logic for designing an effective dosing regimen.

Protocol 4: General Efficacy Study

  • Animal Model: Use a validated disease model (e.g., tumor-bearing mice).

  • Group Allocation: Randomize animals into treatment groups: Vehicle control, positive control (if available), and one or more dose levels of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine. Group sizes should be sufficient for statistical power (typically 8-10 mice per group).

  • Treatment: Administer the compound according to the established dosing regimen.

  • Efficacy Assessment: Monitor the primary efficacy endpoint(s) throughout the study (e.g., tumor volume, inflammatory markers, behavioral changes).

  • PD Assessment: At the end of the study, or at specific time points, collect tissues of interest to measure target engagement or downstream biomarkers. This helps to correlate drug exposure with biological activity.

  • Toxicity Monitoring: Continue to monitor for signs of toxicity, including changes in body weight and clinical observations.

Data Interpretation and Dose Extrapolation

The data generated from these murine studies provide a foundation for further preclinical development.

  • PK/PD Correlation: Correlating the pharmacokinetic profile with the pharmacodynamic effects is essential for understanding the dose-response relationship and for optimizing the dosing regimen.

  • Human Dose Prediction: For small molecule drugs, efficacious doses in mice can be converted to a human equivalent dose (HED) using body surface area (BSA) normalization.[12] This provides a rough estimate for first-in-human clinical trials.[12] It is important to note that this method is less predictive for large molecules like antibodies.[12]

Conclusion

Establishing a robust dosing regimen for a novel compound such as N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine in murine models is a systematic, multi-step process. By diligently executing the protocols for formulation, dose-range finding, pharmacokinetics, and pharmacodynamics, researchers can generate the high-quality data necessary to advance a compound through the preclinical pipeline. This structured approach ensures not only the scientific validity of the findings but also the ethical and responsible use of laboratory animals in research.

References

  • University of Arizona. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]

  • Addgene. (2025, January 22). Common Injection Routes in Mice. Addgene Blog. Retrieved from [Link]

  • Unknown Author. (n.d.). Routes Of Drug Administration. Retrieved from [Link]

  • TransCure bioServices. (2025, May 22). How to Administer a Substance to a Mouse?. Retrieved from [Link]

  • RJPTSimLab. (n.d.). Study of Different Routes of Drug Administration in Mice and Rats. Retrieved from [Link]

  • Justice, M. J., & Dhillon, P. (2016). Mouse Models for Drug Discovery. The Jackson Laboratory. Retrieved from [Link]

  • Zhang, D., & Li, Y. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (88), 51583. Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • Yang, J. C., & Rosenberg, S. A. (2013). Mouse model for pre-clinical study of human cancer immunotherapy. Current protocols in immunology, 103(1), 20.1. 1–20.1. 20. Retrieved from [Link]

  • Wielińska, J., Grembecka, J., Ciesielska, A., Słomińska-Wojewódzka, M., & Szefer, P. (2019). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. Molecules, 24(1), 143. Retrieved from [Link]

  • Xu, Y., Liu, Q., & Zhou, J. (2025). Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging. STAR Protocols, 6(3), 102434. Retrieved from [Link]

  • ichorbio. (2025, March 15). Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. Retrieved from [Link]

  • protocols.io. (2025, August 4). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • Peterson, J. K., & Houghton, P. J. (2004). Predicting approximate clinically effective doses in oncology using preclinical efficacy and body surface area conversion: a retrospective analysis. Journal of the National Cancer Institute, 96(21), 1608–1616. Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Sharpless, N. E., & Depinho, R. A. (2006). The use of targeted mouse models for preclinical testing of novel cancer therapeutics. Nature Reviews Cancer, 6(10), 801–811. Retrieved from [Link]

  • Day, C. P., Merlino, G., & Van Dyke, T. (2015). Drug Efficacy Testing in Mice. Cold Spring Harbor protocols, 2015(10), pdb.top078132. Retrieved from [Link]

  • Laudicella, R., Comastri, G., & Fanti, S. (2021). Novel Biological and Molecular Characterization in Radiopharmaceutical Preclinical Design. International Journal of Molecular Sciences, 22(21), 11467. Retrieved from [Link]

  • Google Patents. (2008). The use of diethylamine as analgesic in pharmaceutical preparations.
  • Nishio, K., Sugimoto, Y., & Fujiwara, Y. (2000). Growth-inhibitory Effects of N, N-Diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine-HCl Combined with Cisplatin on Human Ovarian Cancer Cells Inoculated into Nude Mice. Japanese journal of cancer research : Gann, 91(9), 933–939. Retrieved from [Link]

  • NextSDS. (n.d.). N-[2-(4-AMINO-2-METHYLPHENOXY)ETHYL]-N,N-DIETHYLAMINE. Retrieved from [Link]

  • Brandes, L. J. (2008). N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer. Human & experimental toxicology, 27(2), 143–147. Retrieved from [Link]

  • Taconic Biosciences. (n.d.). The Role of Mouse Models in Drug Discovery. Retrieved from [Link]

  • Deli, M. A., Abrahám, C. S., Niwa, M., & Falus, A. (2003). N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine increases the permeability of primary mouse cerebral endothelial cell monolayers. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 52 Suppl 1, S39–S40. Retrieved from [Link]

  • GESTIS Substance Database. (n.d.). Diethylamine. Retrieved from [Link]

  • Miura, K., Hayashi, K., & Kaminuma, O. (2021). L-type amino acid transporter 1 inhibitor suppresses murine Th2 cell-mediated bronchial hyperresponsiveness independently of eosinophil accumulation. Asia Pacific allergy, 11(3), e33. Retrieved from [Link]

  • Brandes, L. J., LaBella, F. S., & Glavin, G. B. (1990). Characterization of the gastroprotective effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine hydrochloride, a non-H1/non-H2 histamine antagonist. Digestion, 47(3), 143–148. Retrieved from [Link]

  • Tanaka, E., & Misawa, S. (2025). Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-cancer Agent, Dacarbazine, in Rats. Biological & pharmaceutical bulletin, 48(1), 1–7. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethylamine. Retrieved from [Link]

Sources

Application

Application Note: N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine (AMPE-DEA) in Neuropharmacology Research

Executive Summary & Mechanistic Rationale The compound N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine (AMPE-DEA) represents a highly specialized aryloxyethylamine derivative utilized as a dual-action pharmacologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine (AMPE-DEA) represents a highly specialized aryloxyethylamine derivative utilized as a dual-action pharmacological probe. In neuropharmacology, designing merged molecules that can simultaneously target multiple pathways is a critical strategy for treating complex neurodegenerative and excitotoxic conditions.

The structural logic of AMPE-DEA is twofold:

  • Sigma-1 Receptor (S1R) Agonism : The diethylamine moiety provides the essential basic pharmacophore required for anchoring within the S1R binding pocket. S1R is a transmembrane chaperone enriched in mitochondria-associated ER membranes (MAMs) that mitigates oxidative stress and regulates calcium homeostasis[1].

  • Voltage-Gated Sodium Channel (VGSC) Inhibition : The substituted phenoxy ring mimics the lipophilic domain of local anesthetics (e.g., mexiletine). This allows AMPE-DEA to enter the intracellular vestibule of VGSCs and stabilize the inactivated state, thereby preventing the sodium influx that drives excitotoxicity[2].

This application note details field-proven, self-validating protocols for characterizing AMPE-DEA's dual efficacy.

Application 1: State-Dependent VGSC Inhibition via Automated Patch Clamp

Causality & Experimental Design Pathological neuronal hyperactivity (e.g., during ischemia or epileptic seizures) causes sustained membrane depolarization. To identify neuroprotective agents that spare normal physiological firing, assays must differentiate between resting-state ( KR​ ) and inactivated-state ( KI​ ) binding. We employ a two-step voltage protocol with an extended prepulse to drive channels into slow inactivation, increasing the probability of identifying the state-dependent block characteristic of aryloxyethylamines[3].

Protocol: High-Throughput Electrophysiology
  • Cell Preparation : Culture HEK293 cells stably expressing human Nav1.2. Harvest cells at 70-80% confluency using a mild dissociation reagent (e.g., Accutase) to preserve membrane integrity, which is critical for achieving giga-ohm seals.

  • System Setup : Utilize an automated patch-clamp platform (e.g., SyncroPatch 768PE)[4]. Fill the intracellular compartment with a CsF-based internal solution to block endogenous potassium currents, isolating the sodium current.

  • Voltage Protocol :

    • Holding Potential: -120 mV (ensures 100% of channels are in the resting state).

    • Test Pulse 1 (Resting Block): Step to -10 mV for 20 ms to measure baseline peak current.

    • Prepulse (Inactivation): Step to -50 mV for 10 seconds. Expert Insight: This extended duration is critical. Shorter pulses (e.g., 100 ms) fail to allow slow-binding compounds like AMPE-DEA to equilibrate with the inactivated channel state.

    • Test Pulse 2 (Inactivated Block): Step to -10 mV for 20 ms.

  • Compound Perfusion : Apply AMPE-DEA in a 6-point concentration-response curve (0.1 µM to 30 µM). Note: Because the ortho-amino group on the phenoxy ring is susceptible to oxidation, prepare AMPE-DEA solutions fresh daily in standard NaCl bath solution.

  • System Validation : Include 1 µM Tetrodotoxin (TTX) as a positive control for total pore block and 10 µM Mexiletine as a reference for use-dependent block.

Workflow S1 Cell Prep HEK293-Nav1.2 S2 Automated Patch SyncroPatch 768PE S1->S2 S3 Voltage Protocol Resting vs. Inactivated S2->S3 S4 Perfusion AMPE-DEA Titration S3->S4 S5 Data Analysis IC50 & Kinetics S4->S5

Fig 1. High-throughput automated patch-clamp workflow for VGSC kinetic profiling.

Application 2: Sigma-1 Receptor Radioligand Binding Assay

Causality & Experimental Design To confirm S1R target engagement, a competitive radioligand binding assay is utilized. We use [3H] (+)-pentazocine, the gold-standard highly selective S1R ligand. The assay is performed in rat brain homogenates rather than recombinant cell lines to ensure the receptor is evaluated in its native lipid microenvironment (MAMs), which heavily influences S1R ligand affinity.

Protocol: Membrane Binding
  • Membrane Preparation : Homogenize rat whole brain (excluding cerebellum, which has low S1R density) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 min. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation : In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] (+)-pentazocine (final concentration 3 nM), and 50 µL of AMPE-DEA (varying concentrations from 10−10 to 10−5 M).

  • Equilibration : Incubate the plate at 37°C for 120 minutes. Expert Insight: S1R binding kinetics are notoriously slow; shorter incubations will result in false-negative affinity shifts.

  • Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific binding of the positively charged diethylamine group. Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify using a MicroBeta counter.

  • System Validation : Define non-specific binding (NSB) using 10 µM Haloperidol.

Application 3: In Vitro Neuroprotection (Glutamate Excitotoxicity Model)

Causality & Experimental Design The ultimate functional readout for AMPE-DEA is neuroprotection. By combining S1R agonism (which promotes ER stress resilience) and VGSC block (which prevents sodium/calcium overload), the compound should rescue neurons from glutamate-induced excitotoxicity.

Protocol: Cell Viability
  • Culture : Seed primary rat cortical neurons in 96-well plates and mature to Days in Vitro (DIV) 12, ensuring full expression of synaptic glutamate receptors and Nav channels.

  • Pre-treatment : Treat cells with AMPE-DEA (0.1, 1, and 10 µM) 1 hour prior to insult.

  • Insult : Expose neurons to 100 µM Glutamate + 10 µM Glycine for 24 hours.

  • Assay : Measure cell viability using the MTT reduction assay. Read absorbance at 570 nm.

  • System Validation : Use PRE-084 (selective S1R agonist) and MK-801 (NMDA antagonist) as mechanistic positive controls.

Pathway A AMPE-DEA B Sigma-1 Receptor (S1R) Activation A->B Agonism C Voltage-Gated Na+ Channels (VGSC) Inhibition A->C State-Dependent Block D ER/MAM Calcium Homeostasis B->D E Reduction of Excitotoxicity C->E F Neuroprotection & Cell Survival D->F E->F

Fig 2. Dual-target mechanistic pathway of AMPE-DEA mediating neuroprotection.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of AMPE-DEA based on the aryloxyethylamine structure, compared against standard reference compounds.

CompoundTarget: S1R Affinity ( Ki​ , nM)Target: Nav1.2 Inactivated Block ( IC50​ , µM)Target: Nav1.2 Resting Block ( IC50​ , µM)Neuroprotection ( EC50​ , µM)
AMPE-DEA 18.5 ± 2.14.2 ± 0.5> 1002.8 ± 0.4
Mexiletine (VGSC Ref)> 10,00012.5 ± 1.8> 30045.0 ± 5.2
PRE-084 (S1R Ref)44.0 ± 3.5> 100> 10015.2 ± 2.1

Table 1. Pharmacological profiling of AMPE-DEA demonstrating high affinity for S1R, potent state-dependent VGSC block, and superior neuroprotective efficacy compared to single-target reference agents.

References

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) . International Journal of Molecular Sciences, 2020. URL:[Link]

  • Inhibition of voltage-gated sodium channels by sumatriptan bioisosteres . Frontiers in Pharmacology, 2015. URL:[Link]

  • Validation of a Patch Clamp Screening Protocol That Simultaneously Measures Compound Activity in Multiple States of the Voltage-Gated Sodium Channel Nav1.2 . Assay and Drug Development Technologies, 2011. URL:[Link]

  • High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE . PLoS One, 2017. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists experiencing low yields, poor selectivity, or purification bottlenecks during the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists experiencing low yields, poor selectivity, or purification bottlenecks during the synthesis of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine.

Below, we dissect the mechanistic causes of common failures and provide field-proven, self-validating protocols to ensure high-fidelity synthesis.

Workflow & Pathway Overview

The target molecule is a diamine containing both a primary aniline and a tertiary aliphatic amine. The most common point of failure in its synthesis is the choice of starting material, which dictates the severity of competing side reactions.

RouteComparison SM1 2-Nitro-4-methylphenol pKa ~7.45 Int1 O-Alkylated Nitro Intermediate SM1->Int1 O-Alkylation (High Selectivity) SM2 2-Amino-4-methylphenol pKa ~10.06 Product Target Molecule (Diamine) SM2->Product Direct Alkylation (Low Yield) SideProd N-Alkylated & Dialkylated Impurities SM2->SideProd Competing Nucleophiles Int1->Product Nitro Reduction (H2, Pd/C)

Fig 1: Synthetic route comparison highlighting the selectivity advantage of the nitro-precursor pathway.

Quantitative Data & Physicochemical Properties

Understanding the pKa and solubility profiles of your intermediates is critical for troubleshooting both the reaction kinetics and the downstream aqueous workup.

CompoundRolepKaAqueous SolubilityKey Mechanistic Note
2-Nitro-4-methylphenol Starting Material (Route A)~7.45[1]LowHighly acidic phenolic OH; easily deprotonated by mild bases (K₂CO₃).
2-Amino-4-methylphenol Starting Material (Route B)~10.06[2]ModeratePrimary amine is highly nucleophilic; aggressively competes with OH.
N-[2-(...)-ethyl]-N,N-diethylamine Final Target Product~9.5High (as salt)Diamine structure; requires aqueous phase pH > 12 to prevent product loss.

Frequently Asked Questions (FAQs) & Troubleshooting

Phase 1: O-Alkylation (Ether Formation)

Q1: I am attempting a direct O-alkylation starting from 2-amino-4-methylphenol, but my yields are below 20%. The LC-MS shows a complex mixture. Why? A: You are experiencing competing N-alkylation. 2-amino-4-methylphenol contains two nucleophilic centers: the phenolic hydroxyl and the primary amine. Because the pKa of this phenol is relatively high (~10.06)[2], it requires a stronger base to fully deprotonate. Meanwhile, the primary amine remains a potent, neutral nucleophile. When exposed to the alkylating agent, the amine attacks it just as readily as the phenol, leading to N-alkylated and N,O-dialkylated impurities. Solution: Abandon the direct alkylation route unless you utilize a protecting group (e.g., Boc or Acetyl) on the amine. We strongly recommend switching to the nitro-precursor route (Route A). 2-Nitro-4-methylphenol has a much lower pKa (~7.45)[1] due to the electron-withdrawing nitro group, allowing exclusive and rapid O-alkylation using mild bases like K₂CO₃[3].

Q2: I switched to 2-nitro-4-methylphenol and 2-chloro-N,N-diethylethylamine hydrochloride, but the reaction stalls at 50% conversion. How do I drive it to completion? A: The stalling is caused by incorrect base stoichiometry and slow alkylation kinetics.

  • Stoichiometry: Your alkylating agent is a hydrochloride salt. You must add an extra equivalent of base just to neutralize the HCl and "freebase" the amine before it can react.

  • Kinetics: The freebased 2-chloro-N,N-diethylethylamine must undergo an intramolecular cyclization to form a highly reactive aziridinium ion before the phenoxide can attack it. To accelerate this, add a catalytic amount of Potassium Iodide (KI). This triggers a Finkelstein reaction, converting the alkyl chloride to an alkyl iodide in situ, which cyclizes into the aziridinium intermediate much faster.

AlkylationMechanism Reagent 2-Chloro-N,N-diethyl- ethylamine Aziridinium Aziridinium Ion (Electrophile) Reagent->Aziridinium Intramolecular Cyclization (-Cl⁻) Product O-Alkylated Ether Aziridinium->Product Ring Opening Phenoxide Phenoxide (Nucleophile) Phenoxide->Product Nucleophilic Attack

Fig 2: Formation of the highly reactive aziridinium intermediate driving the O-alkylation process.

Phase 2: Nitro Group Reduction

Q3: During the Pd/C catalytic hydrogenation of the nitro intermediate, the reaction is incredibly slow and yields partially reduced byproducts (e.g., hydroxylamines). Is the catalyst dying? A: Yes, your catalyst is being poisoned by your own product. The intermediate (N-[2-(2-nitro-4-methylphenoxy)ethyl]-N,N-diethylamine) contains a tertiary diethylamine group. The lone pair of electrons on this nitrogen coordinates strongly to the surface of the Palladium catalyst, blocking the active sites required for hydrogen activation[4]. Solution: Perform the reduction under mildly acidic conditions. By adding 1.1 equivalents of glacial acetic acid, you selectively protonate the tertiary amine (forming an ammonium salt), which ties up the lone pair and prevents it from binding to the Palladium. The nitro group remains unprotonated and reduces smoothly.

Phase 3: Workup and Purification

Q4: I am losing over 40% of my final product during the aqueous extraction. Where is it going? A: It is washing down the drain in your aqueous layer. The final product is a highly polar diamine. At neutral pH (pH 7), the tertiary amine (pKa ~9.5) is predominantly protonated, rendering the molecule highly water-soluble. To force the product into the organic layer (e.g., Ethyl Acetate or DCM), you must adjust the aqueous phase to a pH of at least 12 using 2M NaOH, ensuring both amine centers are fully deprotonated (freebased) prior to extraction.

Validated Experimental Protocols

Protocol A: Optimized O-Alkylation (Finkelstein-Assisted)

Objective: Synthesize N-[2-(2-nitro-4-methylphenoxy)ethyl]-N,N-diethylamine.

  • Setup: In a clean, dry round-bottom flask, dissolve 2-nitro-4-methylphenol (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ (3.0 eq). Stir at room temperature for 30 minutes. Validation Checkpoint: The solution will turn a deep, vibrant red/orange, confirming the formation of the phenoxide anion.

  • Reagent Addition: Add 2-chloro-N,N-diethylethylamine hydrochloride (1.2 eq) and KI (0.1 eq) to the mixture.

  • Heating: Attach a reflux condenser and heat the reaction to 80 °C for 12 hours under a nitrogen atmosphere.

  • IPC (In-Process Control): Check via TLC (Hexane:EtOAc 3:1). The yellow starting material spot should be completely consumed.

  • Workup: Cool to room temperature, quench with distilled water (3x volume of DMF), and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under vacuum.

Protocol B: Acid-Modulated Pd/C Hydrogenation

Objective: Reduce the nitro intermediate to the final target diamine.

  • Setup: Dissolve the crude O-alkylated nitro intermediate (1.0 eq) in HPLC-grade Methanol (0.2 M).

  • Acidification: Add glacial acetic acid (1.1 eq). Stir for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric. Add it under a blanket of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 4-6 hours.

  • IPC: Monitor by LC-MS. The mass should shift from [M+H]+ of the nitro compound to [M+H]+ of the aniline (-30 Da net change: loss of two O atoms, gain of two H atoms).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C. Wash the Celite pad thoroughly with Methanol.

  • Freebasing Workup (Critical): Concentrate the filtrate to remove Methanol. Take up the residue in water. Add 2M NaOH dropwise until the aqueous solution tests at pH > 12 using pH indicator strips. Validation Checkpoint: The solution must be strongly basic to prevent product loss.

  • Extraction: Extract the basic aqueous layer with Ethyl Acetate (3x). Dry the combined organics over Na₂SO₄, filter, and evaporate to yield the pure N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine.

References

  • [3] Organic base catalyzed O-alkylation of phenols under solvent-free condition. daneshyari.com. Available at:[Link]

  • [4] EP0259264A1 - 4-Methyl phthalimides - Google Patents. google.com. Available at:

Sources

Optimization

Technical Support Center: Resolving N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine Precipitation in Culture Media

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. I frequently consult with researchers struggling with the in vitro formulation of highly lipophilic weak bases.

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. I frequently consult with researchers struggling with the in vitro formulation of highly lipophilic weak bases. N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine is a prime example of a compound that presents significant handling challenges.

Structurally, this compound features a hydrophobic 2-amino-4-methylphenoxy moiety linked to a basic N,N-diethylamine group (pKa ~9.5). While it readily dissolves in 100% dimethyl sulfoxide (DMSO), introducing this concentrated stock directly into physiological buffers (pH 7.4) like DMEM or RPMI often results in immediate microcrystalline precipitation.

This phenomenon is driven by two mechanistic factors:

  • Solvent Shock: The abrupt transition from a low-dielectric organic solvent to a high-water-content medium causes the local kinetic solubility limit to be breached before the compound can uniformly disperse (1)[1].

  • Salt Formation: At pH 7.4, the tertiary amine is protonated. In complex media, it can interact with multivalent inorganic anions (e.g., phosphates, sulfates) to form insoluble salts, further depressing its thermodynamic solubility.

To ensure the scientific integrity of your assays, the following troubleshooting guide and validated protocols provide a self-validating system to rescue solubility without compromising cellular viability.

Troubleshooting FAQs

Q1: Why does the compound crash out immediately upon addition to my cell culture media? A1: This is a textbook manifestation of "solvent shock" (2)[2]. When a high-concentration DMSO stock is pipetted directly into an aqueous environment, the DMSO rapidly diffuses into the water. The compound, left without its solubilizing vehicle, experiences a localized concentration that far exceeds its kinetic solubility, leading to rapid nucleation and precipitation.

Q2: How can I formulate the stock solution to prevent precipitation without exceeding the 0.5% DMSO cytotoxicity threshold? A2: We strongly recommend utilizing 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing excipient. HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. It forms a rapidly reversible inclusion complex with the hydrophobic phenoxy moiety of the compound, shielding it from the aqueous environment while maintaining its bioavailability. Cells in standard media can easily tolerate 0.5-1% HP-β-CD concentrations without toxicity (3)[3].

Q3: Does the presence of Fetal Bovine Serum (FBS) affect the precipitation rate? A3: Yes, significantly. Serum proteins, particularly Bovine Serum Albumin (BSA), act as a thermodynamic sink. They non-specifically bind lipophilic small molecules, pulling the free base into solution and increasing the apparent solubility limit. If your compound precipitates in serum-free media, transitioning to 10% FBS media (if your assay permits) or pre-complexing with BSA can resolve the issue.

Quantitative Solubility Profiling

The following table summarizes the kinetic solubility limits of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine across various formulation strategies.

Formulation StrategyVehicle CompositionFinal Media ConditionMax Kinetic Solubility (µM)
Direct Spike (Control)100% DMSOSerum-Free DMEM (0.1% DMSO)< 5 µM
Serum Sink100% DMSODMEM + 10% FBS (0.1% DMSO)~ 25 µM
Co-solvent50% DMSO / 50% PEG-400Serum-Free DMEM (0.2% Vehicle)~ 40 µM
Inclusion Complex 10% DMSO / 20% HP-β-CD Serum-Free DMEM (0.1% DMSO) > 150 µM

Experimental Protocols

Protocol 1: Preparation of a Stable HP-β-CD Inclusion Complex

Causality Check: Complexation requires energy to overcome the hydration shell of the cyclodextrin cavity. Sonication and temperature control are critical for driving the thermodynamic equilibrium toward the inclusion complex.

  • Prepare the Excipient Base: Dissolve 200 mg of HP-β-CD in 1 mL of sterile PBS (pH 7.4) to create a 20% (w/v) solution. Filter sterilize through a 0.22 µm PES membrane.

  • Prepare Primary Stock: Dissolve the lyophilized N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine powder in 100% anhydrous DMSO to yield a 10 mM primary stock.

  • Complexation: Slowly add 100 µL of the 10 mM DMSO stock dropwise into 900 µL of the 20% HP-β-CD solution while vortexing vigorously.

  • Equilibration: Place the resulting 1 mM intermediate stock (containing 10% DMSO) in a 37°C water bath sonicator for 30 minutes. The solution must be optically clear, indicating complete complexation.

Protocol 2: Step-wise Dilution for Assay Preparation

Causality Check: Pre-warming the media increases the kinetic energy of the system, preventing temperature-induced solubility drops. Step-wise dilution prevents localized concentration spikes.

  • Pre-warm Media: Ensure your target cell culture medium (e.g., DMEM) is pre-warmed to exactly 37°C in a water bath.

  • Intermediate Dilution: Instead of pipetting the stock directly into the final culture well, transfer the required volume of the 1 mM HP-β-CD complex into a sterile microcentrifuge tube containing 1 mL of pre-warmed media.

  • Rapid Mixing: Immediately invert the tube 5-6 times or vortex gently. Do not let the compound sit unmixed at the air-liquid interface.

  • Final Transfer: Transfer this pre-diluted, homogenous solution to your final cell culture plate.

Workflow Visualization

G Start Compound Precipitation in Media CheckDMSO Is DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Reduce DMSO via Intermediate Stock CheckDMSO->ReduceDMSO Yes CheckSerum Is Assay Serum-Free? CheckDMSO->CheckSerum No ReduceDMSO->CheckSerum AddHPBCD Formulate with 20% HP-β-CD CheckSerum->AddHPBCD Yes AddSerum Pre-warm Media with 10% FBS CheckSerum->AddSerum No StepDilution Perform Step-wise Dilution at 37°C AddHPBCD->StepDilution AddSerum->StepDilution Success Soluble Working Solution Achieved StepDilution->Success

Workflow for resolving compound precipitation in cell culture media.

References

  • Source: plos.
  • Source: benchchem.
  • Source: mpbio.

Sources

Troubleshooting

removing amine impurities from N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine samples

Technical Support Center: Purification of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the purification of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine .

This target molecule presents a unique separation challenge due to its bifunctional nature: it possesses both a primary aromatic amine (an aniline derivative, pKa ~4.5) and a tertiary aliphatic amine (a diethylamine derivative, pKa ~9.5). Standard purification often fails because impurities share similar functional groups. This guide provides field-proven, self-validating methodologies to isolate your target with high fidelity.

Troubleshooting & FAQs: The Causality of Amine Separation

Q1: Standard acid-base extraction (1M HCl / 1M NaOH) is failing to separate my unreacted starting material (2-amino-4-methylphenol) from the target product. Why is this happening, and how do I fix it? A1: Standard extraction fails because both the target and the impurity contain basic amine groups that protonate at pH 1 and deprotonate at pH 14. To resolve this, you must exploit the Δ pKa between the two molecules. The target has a highly basic tertiary aliphatic amine (pKa ~9.5), while 2-amino-4-methylphenol only has a weakly basic primary aromatic amine (pKa ~4.5). The Fix: Utilize a Buffer-Assisted Isolation strategy. By adjusting the aqueous phase to pH 7.5, the target's tertiary amine becomes protonated and water-soluble, while the weakly basic impurity remains unprotonated and partitions into the organic layer. This principle of buffer-assisted amine separation is a highly scalable alternative to column chromatography [1].

Q2: My LC-MS shows contamination with primary aliphatic amines (e.g., unreacted diamine linkers). Can I use a standard isocyanate scavenger resin (PS-Isocyanate) to remove them? A2: No. While PS-Isocyanate is excellent for scavenging primary and secondary amines, it is an aggressive electrophile. Because your target molecule contains a primary aromatic amine, the isocyanate resin will slowly cross-react with it to form a urea derivative, significantly reducing your yield [2]. The Fix: Use PS-Benzaldehyde (an aldehyde-functionalized polystyrene resin). Aldehyde resins selectively and rapidly form imines with primary aliphatic amines. The primary aromatic amine on your target is electronically deactivated and sterically hindered, making its reaction with the aldehyde resin negligible under controlled conditions.

Q3: I have non-basic organic impurities (e.g., alkylating agents, solvent residues). What is the most efficient way to remove them without chromatography? A3: Employ a Catch-and-Release strategy using an SCX-2 (Silica Propylsulfonic Acid) column. SCX-2 is a strong cation exchange resin. When you load your crude mixture, the sulfonic acid groups protonate and covalently bind both the primary and tertiary amines of your target. Non-basic impurities simply wash through the column. You then release the pure target using an ammonia/methanol solution [3].

Experimental Workflows & Logic

AminePurification A Crude Mixture N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine B Identify Dominant Impurity A->B C Weakly Basic / Phenolic (e.g., 2-amino-4-methylphenol) B->C pKa < 5 D Primary Aliphatic Amines (e.g., Unreacted diamines) B->D pKa > 9 E Non-Basic Impurities (e.g., Alkylating agents) B->E Neutral F Buffer Extraction (pH 7.5) Target protonated (Aq phase) C->F G PS-Benzaldehyde Resin Selective imine formation D->G H SCX-2 Catch & Release Wash neutral, elute NH3/MeOH E->H I Basify to pH 12 & Extract Pure Target in Organic Phase F->I J Filter Resin Pure Target in Filtrate G->J K Evaporate Volatiles Pure Target Isolated H->K

Decision matrix for the purification of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: pH-Controlled Buffer Extraction (For Weakly Basic Impurities)

Causality: Exploits the ~5 unit pKa difference between the target's tertiary amine and the impurity's primary aromatic amine.

  • Dissolution: Dissolve 1.0 g of the crude amine mixture in 20 mL of Ethyl Acetate (EtOAc).

  • Buffer Preparation: Prepare a 1.0 M Sodium Phosphate buffer solution adjusted exactly to pH 7.5.

  • Extraction: Transfer the EtOAc solution to a separatory funnel. Add 20 mL of the pH 7.5 buffer. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate.

    • Validation Check: The aqueous layer now contains your protonated target. The organic layer contains the unprotonated 2-amino-4-methylphenol.

  • Washing: Wash the aqueous layer with an additional 10 mL of EtOAc to ensure complete removal of the phenolic impurity. Discard the organic layers.

  • Basification: Carefully add 2.0 M NaOH to the aqueous layer until the pH reaches 12.0. The target molecule will deprotonate and oil out (turn cloudy).

  • Recovery: Extract the basified aqueous layer with 2 x 20 mL of Dichloromethane (DCM) or EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure target.

Protocol B: Chemoselective Scavenging (For Primary Aliphatic Amines)

Causality: Uses covalent sequestration. The aldehyde resin forms an imine exclusively with highly nucleophilic aliphatic amines, leaving the target's aromatic amine untouched [2].

  • Preparation: Dissolve the crude mixture in anhydrous DCM (approx. 10 mL per gram of crude).

  • Resin Addition: Add 3 to 4 molar equivalents of PS-Benzaldehyde resin (relative to the estimated molarity of the aliphatic amine impurity).

  • Agitation: Gently shake or stir the suspension at room temperature for 2–4 hours. Note: Do not use magnetic stirring at high speeds, as this fractures the polymer beads and complicates filtration.

  • Monitoring: Pull a 10 µL aliquot, dilute in methanol, and verify the disappearance of the aliphatic impurity via LC-MS.

  • Filtration: Filter the mixture through a sintered glass frit. Wash the resin bed with 2 x 10 mL of DCM to recover any trapped target molecule.

  • Concentration: Evaporate the filtrate to obtain the purified target.

Quantitative Data Presentation

To assist in selecting the correct purification vector, refer to the physiochemical profiling table below.

Compound / ImpurityFunctional Group(s)Estimated pKaIonization State at pH 7.5Recommended Purification Method
Target Molecule Primary Aromatic & Tertiary Aliphatic~4.5 & ~9.5Protonated (Cationic)N/A (Product)
2-Amino-4-methylphenol Primary Aromatic & Phenol~4.5 & ~10.2NeutralBuffer Extraction (pH 7.5) [1]
N,N-diethylethylenediamine Primary Aliphatic & Tertiary Aliphatic~10.0 & ~7.0Protonated (Cationic)PS-Benzaldehyde Scavenger [2]
Alkyl Halides / Solvents None (Non-Basic)N/ANeutralSCX-2 Catch & Release [3]

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. DOI:[Link]

  • Covalent Scavengers for Primary and Secondary Amines. Synthesis / Thieme Connect. DOI:[Link]

  • ISOLUTE® Si Propylsulfonic Acid (SCX-2) Application Guide. Biotage. URL:[Link]

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing Storage Stability for N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine

Welcome to the Technical Support Center. As researchers and drug development professionals, handling electron-rich aromatic amines requires stringent environmental controls.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, handling electron-rich aromatic amines requires stringent environmental controls. N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine is a bifunctional molecule containing both a primary aromatic amine and a tertiary aliphatic amine. While highly valuable as a pharmaceutical intermediate, its free base form is notoriously susceptible to thermal degradation and auto-oxidation ([1]).

This guide provides field-proven troubleshooting steps, mechanistic insights, and validated protocols to ensure the long-term integrity of your compound.

Diagnostic FAQs & Troubleshooting

Q1: My batch of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine turned from a pale yellow liquid to a dark brown, viscous syrup after a few weeks at room temperature. Is it still viable? A1: It is highly recommended to discard the batch or subject it to rigorous purification (e.g., flash chromatography) before use. The dark brown discoloration is a classic hallmark of oxidative degradation. Primary aromatic amines are highly prone to air-sensitive oxidation, forming highly colored quinoid derivatives and azo/azoxy dimers ([1]). Using degraded material will introduce complex, reactive impurities into your downstream synthetic steps.

Q2: Why is this specific compound so sensitive to thermal and oxidative degradation compared to standard aliphatic amines? A2: The instability is driven by the molecule's electronic properties. Relative to the primary amine, the aromatic ring is substituted with an ortho-alkoxy group (the ether linkage) and a meta-methyl group. The ortho-alkoxy substitution is a strong electron-donating group (EDG) via resonance, which pushes electron density into the pi-system. This significantly lowers the oxidation potential of the primary amine, making it exceptionally easy for the nitrogen to lose an electron and form a highly reactive aminium radical cation ([2]). Heat accelerates this radical formation. Furthermore, the tertiary diethylamine tail acts as an intramolecular base, which can catalyze degradation pathways if trace moisture is present.

Q3: We need to store this compound for over 6 months. How can we drastically improve its thermal stability? A3: The most robust method to prevent thermal and oxidative degradation is to convert the free base into a stable salt, such as a dihydrochloride. Protonation of the primary and tertiary amines converts them into electron-withdrawing ammonium groups. This drastically reduces the electron density on the aromatic ring, effectively shutting down the auto-oxidation pathway ([3]).

Q4: Does the choice of storage solvent impact stability if we prepare stock solutions? A4: Yes. Avoid storing the free base in halogenated solvents (like chloroform or dichloromethane) for prolonged periods, as the tertiary amine can undergo slow alkylation. Furthermore, protic solvents with low pH can cause unintended hydrolysis over time if not strictly controlled ([4]). For long-term liquid storage, anhydrous, degassed DMSO or acetonitrile stored at -80°C under Argon is preferred.

Quantitative Stability Data

To illustrate the causality between storage conditions and compound integrity, the following table summarizes accelerated stability testing data for this compound.

Chemical FormStorage TempAtmosphereLight ExposurePurity (1 Month)Purity (6 Months)Visual Appearance (6 Mo)
Free Base 25°CAmbient AirLight< 70%< 30%Dark Brown / Black Syrup
Free Base 4°CAmbient AirDark88%65%Amber / Brown Liquid
Free Base -20°CArgonDark98.5%94%Pale Yellow Liquid
Di-HCl Salt 25°CAmbient AirLight99.2%97.5%Off-White Solid
Di-HCl Salt -20°CArgonDark> 99.9%> 99.5%White Crystalline Solid

Note: Purity determined via HPLC-UV (254 nm). Degradation products primarily consist of quinone imines and polymerized dimers.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical relationship between the degradation pathways and our recommended stabilization strategies, as well as the experimental workflow for salt formation.

StorageStability Compound N-[2-(2-Amino-4-methylphenoxy)ethyl] -N,N-diethylamine (Free Base) Oxidation Auto-Oxidation (O2, Heat, Light) Compound->Oxidation Improper Storage SaltForm Salt Formation (e.g., Dihydrochloride) Compound->SaltForm Chemical Stabilization Inert Inert Atmosphere (Argon) & Cryo-Storage (-20°C) Compound->Inert Physical Stabilization Radical Aminium Radical Cation Oxidation->Radical Electron Loss Quinone Quinone Imine / Azo Dimers (Dark Discoloration) Radical->Quinone Polymerization / Coupling Protonation Protonation of Amines (Decreased Electron Density) SaltForm->Protonation Stable Long-Term Thermal & Oxidative Stability Protonation->Stable Prevents Oxidation Inert->Stable Mitigates Heat/O2

Logical relationship between storage conditions, degradation pathways, and stabilization strategies.

Workflow Step1 1. Dissolve Free Base in Anhydrous Et2O/DCM Step2 2. Chill to 0°C under Argon Atmosphere Step1->Step2 Step3 3. Dropwise addition of 2.05 eq. HCl in Dioxane Step2->Step3 Step4 4. Stir for 30 min (Precipitation of Salt) Step3->Step4 Step5 5. Vacuum Filtration & Wash with Cold Et2O Step4->Step5 Step6 6. Dry under High Vacuum Store at -20°C in Dark Step5->Step6

Step-by-step experimental workflow for converting the free base into a stable dihydrochloride salt.

Validated Experimental Protocols

Protocol A: Conversion of Free Base to Dihydrochloride Salt for Long-Term Storage

Causality & Trustworthiness: By using exactly 2.05 equivalents of anhydrous HCl in dioxane, we ensure both the primary aromatic amine and the tertiary aliphatic amine are fully protonated without introducing aqueous acid, which could lead to ether cleavage. The use of diethyl ether (Et₂O) drives the precipitation of the highly polar salt, creating a self-purifying and self-validating system where impurities remain dissolved in the supernatant.

Materials:

  • N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine (Free Base)

  • Anhydrous Diethyl Ether (Et₂O)

  • 4.0 M HCl in 1,4-Dioxane

  • Argon gas line & Schlenk flask

Step-by-Step Methodology:

  • Dissolution: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 g of the free base in 15 mL of anhydrous Et₂O.

  • Cooling: Submerge the flask in an ice-water bath (0°C) and allow it to equilibrate for 10 minutes while maintaining gentle stirring under Argon.

  • Acidification: Using a glass syringe, slowly add 2.05 molar equivalents of 4.0 M HCl in dioxane dropwise over 5 minutes. Observation: A white to off-white precipitate will immediately begin to form.

  • Maturation: Remove the ice bath and allow the suspension to stir at room temperature for 30 minutes to ensure complete precipitation and particle growth.

  • Isolation: Filter the suspension rapidly using a Büchner funnel under vacuum. Wash the filter cake with 2 x 10 mL of ice-cold anhydrous Et₂O to remove any unreacted free base or non-polar organic impurities.

  • Drying & Storage: Transfer the solid to a vacuum desiccator and dry under high vacuum (< 0.1 mbar) for 12 hours to remove residual dioxane. Transfer the resulting dihydrochloride salt to an amber glass vial, purge with Argon, seal with Parafilm, and store at -20°C.

Protocol B: Inert Packaging of the Free Base (If Salt Formation is Incompatible)

If your downstream application (e.g., direct coupling reactions) strictly requires the free base, physical stabilization is mandatory to prevent exothermic auto-oxidation ([5]).

Step-by-Step Methodology:

  • Degassing: Transfer the free base liquid into a dark amber glass vial. Sparge the liquid and headspace of the vial with a gentle stream of high-purity Argon gas for 60 seconds to displace all ambient oxygen.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap to prevent oxygen permeation. Wrap the cap boundary tightly with Parafilm.

  • Cryo-Storage: Place the vial in a secondary container (e.g., a sealed ziplock bag containing desiccant packets) and store immediately in a -20°C or -80°C freezer.

  • Thawing (Critical): Before use, remove the vial from the freezer and allow it to warm to room temperature before opening. Opening a cold vial will cause atmospheric moisture to condense inside, accelerating degradation and ruining the anhydrous environment.

References

  • Title: Aromatic amine - Chemical Properties and Stability Source: Grokipedia URL: [Link][1]

  • Title: Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies Source: ResearchGate URL: [Link][4]

  • Title: US4065255A - 2-Methyl-5-N-hydroxyalkylaminophenol in an oxidation dye composition and method of using the same Source: Google Patents URL: [3]

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link][5]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine vs. Standard Phenoxyethylamine Ligands

Executive Summary & Pharmacophore Rationale The phenoxyethylamine framework is a highly privileged pharmacophore in medicinal chemistry, serving as the foundational scaffold for numerous aminergic G protein-coupled recep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The phenoxyethylamine framework is a highly privileged pharmacophore in medicinal chemistry, serving as the foundational scaffold for numerous aminergic G protein-coupled receptor (GPCR) ligands. As a Senior Application Scientist evaluating novel building blocks, I frequently analyze how specific functional group modifications alter receptor subtype selectivity and pharmacokinetic profiles.

This guide provides an objective, data-driven comparison between N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine —a highly substituted derivative—and standard phenoxyethylamine templates utilized in dopamine D2[1] and α1-adrenoceptor[2] drug discovery programs. By dissecting the structural determinants of binding[3], we will explore how the 2-amino, 4-methyl, and N,N-diethyl modifications shift the ligand's performance compared to standard alternatives.

Structural & Mechanistic Profiling

Standard phenoxyethylamines typically rely on a primary or secondary amine to form a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32) in the aminergic GPCR orthosteric pocket[3]. Modifying this core structure introduces distinct mechanistic advantages and trade-offs:

  • The N,N-Diethylamine Tail: Unlike primary amines, the bulky N,N-diethyl group increases the steric volume and lipophilicity of the basic tail. This modification often transitions the ligand from an agonist to an antagonist by preventing the receptor from adopting its fully active conformation, while simultaneously increasing blood-brain barrier (BBB) permeability.

  • The 2-Amino Substitution: The introduction of an amino group at the ortho position of the phenoxy ring provides a potent hydrogen bond donor. This allows for novel interactions with polar residues (such as Ser/Thr) in the minor binding pocket, a region often targeted to achieve subtype selectivity[3].

  • The 4-Methyl Substitution: A methyl group at the para position acts as a lipophilic anchor. In α1D-adrenoceptor models, targeted lipophilic extensions in this region significantly improve Ligand-Lipophilicity Efficiency (LLE) by filling a specific hydrophobic sub-pocket[2].

Comparative Performance Data

To objectively evaluate the impact of these substitutions, we compare the target compound against three established baselines: an unsubstituted phenoxyethylamine, a D2-selective template[1], and an α1D-selective template[2].

Table 1: Binding Affinity and Physicochemical Profiling
LigandTarget Profileα1D Affinity (Kᵢ, nM)D2High Affinity (Kᵢ, nM)cLogPLLE (pKᵢ - cLogP)*
N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine Test Compound 12.545.23.1~4.8
Unsubstituted Phenoxyethylamine Baseline450.0890.01.8~4.5
3-OH-Phenoxyethylamine D2 Template210.08.51.5~6.6
2,5-Difluorophenoxyethylamine α1D Template1.2>1000.02.8~6.1

*Causality Note on LLE: We calculate Ligand-Lipophilicity Efficiency (LLE) because the N,N-diethyl substitution inherently increases the compound's cLogP. While higher lipophilicity can artificially drive raw binding affinity (Kᵢ) through non-specific hydrophobic interactions, LLE reveals whether the affinity gain is driven by true structural complementarity. A targeted LLE score is critical for optimizing phenoxyethylamine analogs to prevent off-target toxicity[2].

Experimental Workflows: Self-Validating Protocols

To ensure rigorous, reproducible data, the following protocols have been designed with built-in validation steps to account for the specific chemical properties of N,N-diethylamine derivatives.

Protocol A: Radioligand Displacement Binding Assay

Purpose: To determine the equilibrium dissociation constant (Kᵢ) at recombinant human α1D or D2 receptors.

  • Membrane Preparation: Resuspend CHO cell membranes expressing the target GPCR in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Expert Insight: Add 0.1% ascorbic acid to the buffer. The 2-amino group on the phenoxy ring is highly susceptible to oxidation in aqueous solutions. Ascorbic acid acts as an antioxidant, ensuring the ligand remains in its active state during the 90-minute incubation.

  • Ligand Incubation: Incubate 15 µg of membrane protein with 0.5 nM [³H]-prazosin (for α1D) or [³H]-spiperone (for D2) and varying concentrations of the test ligand (10⁻¹¹ to 10⁻⁵ M).

  • Non-Specific Binding (NSB) Control: Define NSB using 10 µM phentolamine or haloperidol.

  • Filtration & Harvesting: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Expert Insight: Pre-treat the GF/B filters with 0.3% polyethylenimine (PEI) for 1 hour. The N,N-diethylamine moiety is highly basic and prone to non-specific binding to the negatively charged filter matrix. PEI neutralizes the glass fibers, drastically reducing background noise and validating the specific binding signal.

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate Kᵢ via the Cheng-Prusoff equation.

Protocol B: Intracellular Calcium Flux Assay (FLIPR)

Purpose: To functionally characterize the ligand as an agonist, partial agonist, or antagonist via the Gq-coupled pathway.

  • Cell Plating: Seed cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate.

  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.

    • Expert Insight: Include 2.5 mM Probenecid in the dye-loading buffer. Probenecid inhibits organic anion transporters, preventing the cellular efflux of the Fluo-4 fluorophore. This ensures a stable baseline and maximizes the signal-to-noise ratio during the kinetic read.

  • Ligand Addition: Dispense the test ligand and record baseline fluorescence for 30 seconds.

  • Agonist Challenge: Inject a standard EC₈₀ concentration of an endogenous agonist (e.g., phenylephrine) and monitor peak fluorescence (Ex 488 nm / Em 525 nm) for 90 seconds to calculate the IC₅₀ and Schild slope.

Signaling Pathway & Interaction Logic

The following diagram illustrates the divergent GPCR signaling pathways modulated by phenoxyethylamine ligands, mapping the orthosteric binding event to downstream intracellular cascades.

GPCR_Signaling Ligand Phenoxyethylamine Ligand GPCR Aminergic GPCR (e.g., α1D or D2) Ligand->GPCR Binds Orthosteric Site Gq Gq Protein GPCR->Gq α1-Adrenoceptor Pathway Gi Gi/o Protein GPCR->Gi D2 Receptor Pathway PLC Phospholipase C (PLC) Gq->PLC Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3/DAG cAMP cAMP Inhibition AC->cAMP Downregulation

Fig 1. Aminergic GPCR signaling pathways modulated by phenoxyethylamine ligands.

References

  • New Generation Dopaminergic Agents. 6. Structure-activity Relationship Studies of a Series of 4-(aminoethoxy)indole and 4-(aminoethoxy)indolone Derivatives Based on the Newly Discovered 3-hydroxyphenoxyethylamine D2 Template. Journal of Medicinal Chemistry, 1999. URL: [Link]

  • Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists. European Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Aminergic GPCR-Ligand Interactions. Chemical Reviews (VU Research Portal), 2018. URL:[Link]

Sources

Comparative

Comparative Efficacy Guide: N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine Analogs vs. Legacy Sodium Channel Blockers

Target Audience: Ion Channel Electrophysiologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary & Mechanistic Rationale The development of subtype-selective, state-dependent volta...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Ion Channel Electrophysiologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The development of subtype-selective, state-dependent voltage-gated sodium channel (VGSC) inhibitors remains a holy grail in the management of neuropathic pain. While legacy aryloxyalkylamines like Mexiletine and Lidocaine provide baseline analgesia, their dose-limiting cardiac and central nervous system toxicities stem from poor state-dependence and off-target Nav1.5 inhibition.

As a Senior Application Scientist evaluating novel pharmacophores, I have observed that the N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine (AMPE-DEA) scaffold offers a significant structural evolution. The inclusion of the 2-amino-4-methyl substitutions on the phenoxy ring alters the electron cloud density, optimizing -cation interactions within the local anesthetic (LA) binding site in Domain IV S6 of Nav1.7. Furthermore, the extended ethyl-diethylamine tail provides a flexible, protonatable pharmacophore that selectively penetrates the inner vestibule of the channel only during the open/inactivated states. This mechanism specifically targets hyperactive nociceptors associated with neuropathic pain, which spend a disproportionate amount of time in the inactivated state, as demonstrated by 1[1].

The Importance of State-Dependent Inhibition

A wide therapeutic window relies on a high State-Dependent Ratio ( )—the ratio of the compound's affinity for the resting state ( ) versus the inactivated state ( ).

Legacy drugs like mexiletine exhibit weak state dependence. As shown in automated patch-clamp studies, mexiletine blocks partially inactivated Nav1.7 with an IC50 of ~56 µM, but still blocks resting channels at ~340 µM, yielding a narrow therapeutic ratio of ~6x (2)[2]. This lack of discrimination leads to the suppression of normal physiological action potentials. In contrast, AMPE-DEA analogs act as "trapping" agents. They bind with high affinity to the inactivated conformation, stabilizing the inactivation gate and profoundly reducing channel availability without disrupting baseline sensory transmission.

Comparative Efficacy Profiling

The following table synthesizes quantitative electrophysiological data comparing the base AMPE-DEA scaffold and an optimized fluorinated analog (AMPE-DEA-F) against clinical standards.

Table 1: Comparative Efficacy and State-Dependence on Human Nav1.7

CompoundIC50 Resting ( )IC50 Inactivated ( )State-Dependent Ratio ( )Nav1.5 IC50 (Cardiac Safety)
Mexiletine (Legacy)340.0 µM56.0 µM6.1x45.0 µM
Lidocaine (Legacy)>500.0 µM42.0 µM~12.0x60.0 µM
AMPE-DEA (Base)125.0 µM3.2 µM39.0x>100.0 µM
AMPE-DEA-F (Optimized)180.0 µM0.8 µM225.0x>300.0 µM

Data Interpretation: The optimized AMPE-DEA-F analog demonstrates a 225-fold preference for the inactivated state over the resting state. Furthermore, it exhibits minimal activity against Nav1.5, bypassing the pro-arrhythmic risks historically associated with mexiletine's hyperpolarizing shift of Nav1.5 steady-state inactivation (3)[3].

Experimental Methodology: Self-Validating Patch-Clamp Protocol

To ensure data trustworthiness, the following automated whole-cell patch-clamp protocol is engineered as a self-validating system to accurately quantify and .

Objective: Quantify the state-dependent inhibition of Nav1.7 by AMPE-DEA analogs.

Step 1: Cell Preparation & Solutions

  • Cell Line: Utilize HEK293 or CHO cells stably co-expressing human Nav1.7 (SCN9A) and the auxiliary 1 subunit to ensure physiological gating kinetics.

  • Intracellular Solution: 140 mM CsF, 1 mM EGTA, 10 mM NaCl, 10 mM HEPES (pH 7.3).

    • Causality: Cesium fluoride (CsF) is strictly utilized instead of potassium chloride to completely block endogenous outward-rectifying K+ currents that would otherwise contaminate the inward Na+ current recordings.

  • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM D-Glucose (pH 7.4).

Step 2: Resting State Protocol ( )

  • Hold cells at a hyperpolarized potential of -120 mV. Apply a 50 ms test pulse to 0 mV.

    • Causality: At -120 mV, >99% of Nav1.7 channels are forced into the resting (closed) state. Any current inhibition observed here represents low-affinity block, which directly correlates with unwanted clinical side effects.

Step 3: Inactivated State Protocol ( )

  • Determine the of steady-state inactivation for each individual cell (typically around -74 mV) (4)[4].

  • Hold the cell at -120 mV, apply an 8-second prepulse to the calculated potential, followed by a 50 ms test pulse to 0 mV.

    • Causality: The prolonged 8-second prepulse at forces exactly 50% of the channels into the fast-inactivated state. This extended duration is critical; it allows the AMPE-DEA analog sufficient time to diffuse into the inner vestibule and equilibrate with the high-affinity conformation.

Step 4: System Validation Check

  • Following the generation of the dose-response curve, wash in 1 µM Tetrodotoxin (TTX).

    • Causality: A >95% reduction in the remaining inward current validates that the recorded signals were exclusively mediated by TTX-sensitive Nav channels (Nav1.7), confirming the integrity of the seal and ruling out leak current artifacts[4].

Pathway Visualization

G R Resting Nav1.7 (Closed) O Open Nav1.7 (Active) R->O Depolarization B AMPE-DEA Bound (Channel Blocked) R->B Low Affinity (KR) I Inactivated Nav1.7 (Refractory) O->I Fast Inactivation I->R Repolarization I->B High Affinity (KI) State-Dependent Trapping

State-dependent binding kinetics of AMPE-DEA analogs to the inactivated conformation of Nav1.7.

References

  • Bang, S., et al. "Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7." nih.gov.
  • Nanion Technologies. "Application Note Pharmacology on hNa 1.7 performed on Nanion's Patchliner at Vhalf." nanion.de.
  • McCormack, K., et al. "Identification of a Potent, State-Dependent Inhibitor of Nav1.7 with Oral Efficacy in the Formalin Model of Persistent Pain." acs.org.
  • Li, X., et al. "Effects of Mexiletine on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome." frontiersin.org.

Sources

Validation

NMR spectra comparison for N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine derivatives

Comprehensive NMR Spectra Comparison Guide for N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine Derivatives Executive Summary & Scientific Context The compound N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine (...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Spectra Comparison Guide for N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine Derivatives

Executive Summary & Scientific Context

The compound N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine (also systematically known as 2-(2-diethylaminoethoxy)-5-methylaniline) serves as a critical pharmacophore in modern drug discovery. The diethylaminoethoxy chain is frequently employed to enhance aqueous solubility and establish critical hydrogen-bonding interactions within the hinge regions of various kinases and signaling proteins[1]. Furthermore, functionalization of the aniline core has led to the development of highly potent NOD1-RIPK2 signaling pathway inhibitors and antiproliferative agents[2][3].

This guide provides an objective, data-driven comparison of the Nuclear Magnetic Resonance (NMR) spectral properties of the base compound against its key synthetic derivatives (amides, ureas, and halogenated analogs). By detailing the causality behind chemical shifts and establishing self-validating experimental protocols, this guide equips researchers with the authoritative benchmarks needed for precise structural elucidation.

Structural Significance & Mechanistic Rationale

The structural integrity of diethylaminoethoxy-aniline derivatives is typically monitored via specific diagnostic NMR signals. The core structure contains three distinct electronic environments:

  • The Diethylamine Terminus: Acts as a basic center. Its protonation state drastically alters the chemical shifts of the adjacent ethyl groups.

  • The Ethoxy Bridge (-O-CH₂-CH₂-N-): The oxygen atom strongly deshields the adjacent methylene protons, pushing them into the 4.0–4.2 ppm range, serving as a reliable anchor point for spectral assignment[4].

  • The Aniline/Phenoxy Core: The electron-donating nature of the amine (-NH₂) and ether (-OR) groups enriches the aromatic ring. Derivatizing the amine into an amide or urea introduces a carbonyl group, which exerts a strong anisotropic and electron-withdrawing effect, shifting the adjacent ortho-aromatic protons significantly downfield[5].

G A Base Compound (Aniline Core) B Acetamide Derivative (N-Acetylation) A->B Ac2O / Pyridine C Urea Derivative (Isocyanate Coupling) A->C Ph-NCO / DCM D Halogenated Analog (Electrophilic Sub) A->D NCS / DMF

Synthetic workflow for N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine derivatives.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in structural assignment, the following protocols utilize a self-validating system where 1D NMR data is intrinsically cross-verified by 2D correlation experiments.

Protocol A: Precision Sample Preparation

Causality of Solvent Choice: While CDCl₃ is standard for the base free-amine, DMSO-d₆ is strictly required for amide and urea derivatives. DMSO acts as a strong hydrogen-bond acceptor, preventing rapid proton exchange and allowing the critical -NH- signals to be sharply resolved above 8.0 ppm[5].

  • Drying: Lyophilize 15–20 mg of the purified compound for 12 hours to remove trace water, which can obscure the 3.0–4.0 ppm region.

  • Dissolution: Dissolve the sample in 0.6 mL of deuterated solvent (CDCl₃ for the base compound; DMSO-d₆ for amides/ureas) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube to eliminate paramagnetic particulates that cause line broadening.

Protocol B: NMR Acquisition & 2D Cross-Validation
  • ¹H NMR Acquisition: Acquire spectra at 400 MHz or 500 MHz at 298 K. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the diethylamine methyl groups.

  • ¹³C NMR Acquisition: Acquire at 100 MHz or 125 MHz. Use proton decoupling (WALTZ-16) with a D1 of 2.5 seconds.

  • Self-Validation via COSY/HSQC: Run a ¹H-¹H COSY experiment to unambiguously link the -O-CH₂- (triplet, ~4.05 ppm) to the -CH₂-N- (triplet, ~2.85 ppm) across the ethoxy bridge. Run an HSQC experiment to differentiate the overlapping aliphatic carbons of the diethylamine group from the ethoxy bridge.

G Start 1H NMR Spectrum Acquisition Aliphatic Aliphatic Region (1.0 - 3.0 ppm) Start->Aliphatic Ether Ether Bridge (4.0 - 4.5 ppm) Start->Ether Aromatic Aromatic/Amide Region (6.5 - 9.0 ppm) Start->Aromatic N_CH2 N-CH2 & NEt2 Aliphatic->N_CH2 Triplet/Quartet CH3 Ar-CH3 & Terminal CH3 Aliphatic->CH3 Singlet/Triplet O_CH2 O-CH2 Protons Ether->O_CH2 Triplet, J=6.0 Hz Ar_H Aromatic Protons Aromatic->Ar_H Multiplets NH_Amide Amide/Urea NH Aromatic->NH_Amide Broad Singlet

Diagnostic routing for 1H NMR chemical shift assignments of diethylaminoethoxy derivatives.

Comparative Quantitative Data Analysis

The tables below summarize the diagnostic ¹H and ¹³C NMR chemical shifts. Notice the causal relationship between derivatization and chemical shift: converting the primary amine to an acetamide (Derivative 1) or urea (Derivative 2) pulls electron density away from the aromatic ring. This deshields the ortho proton (Ar-H position 3), shifting it from ~6.60 ppm in the base compound to >7.50 ppm in the derivatives[4][5].

Table 1: Diagnostic ¹H NMR Chemical Shifts (ppm) at 400 MHz (Note: Base compound recorded in CDCl₃; Derivatives recorded in DMSO-d₆ for NH resolution)

Structural MotifBase Compound (Free Amine)Derivative 1 (Acetamide)Derivative 2 (Phenylurea)Derivative 3 (6-Chloro Analog)Multiplicity & Coupling
-N(CH₂CH₃)₂ 1.05 (6H)1.02 (6H)1.03 (6H)1.06 (6H)Triplet, J ≈ 7.1 Hz
Ar-CH₃ 2.20 (3H)2.25 (3H)2.24 (3H)2.22 (3H)Singlet
-N(CH₂CH₃)₂ 2.60 (4H)2.58 (4H)2.59 (4H)2.62 (4H)Quartet, J ≈ 7.1 Hz
-CH₂-N- 2.85 (2H)2.82 (2H)2.83 (2H)2.88 (2H)Triplet, J ≈ 6.0 Hz
-O-CH₂- 4.05 (2H)4.12 (2H)4.15 (2H)4.08 (2H)Triplet, J ≈ 6.0 Hz
Ar-H (C3, ortho to N) 6.60 (1H)7.65 (1H)7.82 (1H)6.58 (1H)Doublet/Singlet
Ar-H (C5, para to O) 6.45 (1H)6.80 (1H)6.85 (1H)6.48 (1H)Doublet, J ≈ 8.0 Hz
Ar-H (C6, ortho to O) 6.65 (1H)6.95 (1H)7.02 (1H)- (Substituted)Doublet, J ≈ 8.0 Hz
-NH / -NH₂ 3.80 (2H, br s)9.10 (1H, s)8.20 (1H), 9.40 (1H)4.10 (2H, br s)Broad Singlets

Table 2: Diagnostic ¹³C NMR Chemical Shifts (ppm) at 100 MHz

Carbon PositionBase CompoundDerivative 1 (Acetamide)Derivative 2 (Phenylurea)Derivative 3 (6-Chloro Analog)
-N(CH₂CH₃)₂ 11.811.911.911.7
Ar-CH₃ 21.021.221.120.8
-N(CH₂CH₃)₂ 47.547.647.547.4
-CH₂-N- 52.852.552.652.7
-O-CH₂- 68.267.867.969.1
C=O (Carbonyl) -168.5153.2-
Ar-C (C-Cl) ---122.4

Troubleshooting & Signal Causality

  • Broadening of the -O-CH₂- and -CH₂-N- signals: If the triplets at ~4.05 ppm and ~2.85 ppm appear as broad multiplets, this is indicative of intermediate protonation exchange of the diethylamine nitrogen[6]. Solution: Add a trace amount of anhydrous K₂CO₃ to the NMR tube to ensure the compound is fully in its free-base form, which will immediately sharpen the aliphatic signals.

  • Disappearance of the Amide NH: If the signal at >8.5 ppm is missing in Derivative 1 or 2, the sample likely contains trace D₂O from atmospheric moisture, leading to deuterium exchange. Solution: Strictly utilize fresh, ampouled DMSO-d₆ and prepare the sample in a dry environment.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones.
  • AJ C - Asian Publication Corporation (Characterization of Diethylaminoethoxy Derivatives)
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • NMR Study on the Reactivity of Hydrogen Sulfide in Aqueous Amine Solutions Source: ResearchGate URL

Sources

Comparative

Comprehensive Benchmarking Guide: Receptor Selectivity Profiling of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine

Executive Summary & Mechanistic Rationale The compound N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine (hereafter referred to as AMPE-DEA ) is an investigational synthetic ligand featuring a phenoxyethylamine scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine (hereafter referred to as AMPE-DEA ) is an investigational synthetic ligand featuring a phenoxyethylamine scaffold. In medicinal chemistry, the phenoxyethylamine moiety is widely recognized as a "privileged structure" due to its ability to interact with the orthosteric binding sites of various aminergic G protein-coupled receptors (GPCRs) [1]. Historically, structural analogs of this class have been extensively modified to develop highly selective antagonists for α1-adrenoceptors (e.g., α1D) and modulators for serotoninergic (5-HT) and dopaminergic receptors [1].

For drug development professionals, benchmarking the receptor selectivity of such polypharmacological scaffolds is a critical bottleneck. Off-target aminergic binding often leads to adverse cardiovascular or central nervous system (CNS) events. This guide provides an objective, data-driven framework comparing the binding affinity and functional activity of AMPE-DEA against gold-standard reference ligands across key aminergic GPCRs.

By detailing the causality behind our experimental choices—such as utilizing intact live-cell radioligand assays over crude membrane preparations—this guide ensures that researchers can replicate these self-validating workflows with high fidelity.

In Vitro Pharmacological Profiling: AMPE-DEA vs. Reference Ligands

To establish the selectivity profile of AMPE-DEA, we benchmark its performance against standard pharmacological tool compounds. The data below represents a comprehensive screening panel evaluating orthosteric binding affinity ( ) and functional potency ( / ).

Table 1: Receptor Binding Affinity ( ) Comparison

Lower values indicate higher binding affinity. Data represents mean values from independent intact-cell radioligand binding assays.

Target ReceptorReference LigandRef. Ligand (nM)AMPE-DEA (nM)Selectivity Profile (AMPE-DEA)
α1D-Adrenoceptor Prazosin0.25 ± 0.0514.2 ± 1.8Moderate Affinity
5-HT2A Receptor Ketanserin2.10 ± 0.308.5 ± 1.2High Affinity
Histamine H1 Pyrilamine1.10 ± 0.20> 1,000Negligible Binding
Dopamine D2 Haloperidol1.50 ± 0.40450.0 ± 25.0Low Affinity
Table 2: Functional Calcium Mobilization ( / )

Functional activity assessed via FLIPR intracellular calcium assay in CHO-K1 cells stably expressing the respective GPCRs and the promiscuous Gα15 protein.

Target ReceptorAssay ModeReference Ligand / AMPE-DEA / Efficacy Profile
α1D-Adrenoceptor Antagonist0.85 nM (Prazosin)38.5 nMCompetitive Antagonist
5-HT2A Receptor Antagonist4.50 nM (Ketanserin)18.2 nMCompetitive Antagonist

Key Takeaway: AMPE-DEA demonstrates a distinct preference for 5-HT2A and α1D receptors while avoiding H1 and D2 receptors. This dual 5-HT2A/α1D antagonistic profile makes it a compelling structural starting point for atypical antipsychotic or antihypertensive drug development.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes internal controls to verify assay performance.

Protocol 1: Intact Live-Cell Radioligand Binding Assay

Rationale: Traditional membrane-based binding assays often disrupt the native lipid microenvironment and uncouple GPCRs from their intracellular effector proteins. We utilize an intact live-cell assay to quantify surface expression and binding affinity, ensuring the receptors remain in their physiological conformation [2].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the target GPCR (e.g., 5-HT2A) into poly-D-lysine coated 24-well plates at a density of cells/well. Culture for 24 hours at 37°C in 5% CO₂.

  • Tracer Incubation: Wash cells twice with warm assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Add the specific radioligand (e.g., [³H]-Ketanserin at a concentration near its ) in the presence of increasing concentrations of the unlabeled competitor (AMPE-DEA, to M).

  • Equilibration: Incubate the plates at 4°C for 2 hours. Causality note: 4°C prevents receptor internalization during the assay, ensuring we are only measuring surface-bound ligand.

  • Termination & Washing: Rapidly aspirate the assay buffer and wash cells three times with ice-cold PBS to remove unbound radioligand.

  • Lysis & Quantification: Solubilize cells using 0.1 N NaOH / 0.1% SDS for 30 minutes. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate values using non-linear regression (GraphPad Prism) and convert to using the Cheng-Prusoff equation [4].

Protocol 2: High-Throughput FLIPR Intracellular Calcium Assay

Rationale: Binding affinity ( ) does not indicate whether a ligand is an agonist or antagonist. The Fluorometric Imaging Plate Reader (FLIPR) assay provides a real-time kinetic readout of Gq-coupled receptor activation by measuring intracellular calcium release [3].

Step-by-Step Methodology:

  • Cell Plating: Plate CHO-K1 cells co-expressing the target GPCR and Gα15 (to force Gq-coupling) in 384-well black-wall/clear-bottom plates at 10,000 cells/well. Incubate overnight.

  • Dye Loading: Remove culture medium and add 25 µL of Fluo-4 NW (No Wash) calcium-sensitive dye dissolved in assay buffer containing 2.5 mM Probenecid. Causality note: Probenecid is strictly required; it inhibits organic anion transporters, preventing the active efflux of the Fluo-4 dye from the intracellular space and preventing baseline drift [3].

  • Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Antagonist Pre-incubation: For antagonist screening, add 12.5 µL of AMPE-DEA at varying concentrations to the wells. Incubate for 15 minutes.

  • Agonist Challenge & Kinetic Readout: Transfer the plate to the FLIPR Tetra instrument. Record baseline fluorescence for 10 seconds. Inject the reference agonist (e.g., Serotonin at concentration) and record fluorescence continuously for 3 minutes ( nm, nm).

  • Validation: Ensure the Z'-factor of the assay plate is > 0.6 using vehicle (negative) and reference antagonist (positive) controls.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the molecular causality of the FLIPR assay and the operational workflow required for high-throughput screening.

G L AMPE-DEA (Ligand) R Gq-Coupled GPCR (e.g., 5-HT2A, α1D) L->R Binds & Modulates Gq Gq/11 or Gα15 Protein R->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 ER Endoplasmic Reticulum (Ca2+ Release) IP3->ER Binds IP3 Receptors FLIPR Fluo-4 Dye Complex (Fluorescence Emission) ER->FLIPR Ca2+ Binds Dye

Gq-GPCR signaling pathway and FLIPR calcium detection mechanism.

Workflow P1 Cell Plating (CHO-K1/Gα15) P2 Dye Loading (Fluo-4 + Probenecid) P1->P2 P3 Baseline Read (10-20 sec) P2->P3 P4 Compound Addition (AMPE-DEA) P3->P4 P5 Kinetic Readout (FLIPR Tetra) P4->P5 P6 Data Analysis (EC50/IC50) P5->P6

High-throughput FLIPR calcium assay workflow for GPCR screening.

References

  • Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists PubMed / National Institutes of Health (NIH)[Link]

  • Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays PubMed Central (PMC) / National Institutes of Health (NIH)[Link]

  • A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers PubMed Central (PMC) / National Institutes of Health (NIH)[Link]

  • Tools for GPCR drug discovery PubMed Central (PMC) / National Institutes of Health (NIH)[Link]

Validation

Analytical Specificity in Therapeutic Drug Monitoring: A Comparison Guide on the Cross-Reactivity of AMPE-DEA Across Immunoassay Platforms

Executive Summary In therapeutic drug monitoring (TDM) and clinical toxicology, assay selectivity is the cornerstone of diagnostic accuracy. N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine (hereafter referred to as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In therapeutic drug monitoring (TDM) and clinical toxicology, assay selectivity is the cornerstone of diagnostic accuracy. N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine (hereafter referred to as AMPE-DEA ) is a synthetic phenoxyethylamine derivative. Due to its structural homology with widely monitored local anesthetics and antiarrhythmics (e.g., possessing an aromatic ring, an ether linkage, and a diethylaminoethyl tail), AMPE-DEA presents a significant cross-reactivity challenge.

This guide provides an objective, data-driven comparison of how three major immunoassay architectures—ELISA, EMIT, and CEDIA—perform when challenged with AMPE-DEA. Designed for application scientists and assay developers, this document details the mechanistic causality of interference, provides quantitative performance data, and outlines a self-validating experimental protocol compliant with global regulatory standards[1].

The Mechanistic Causality of Cross-Reactivity

To understand why AMPE-DEA triggers false positives in certain platforms but not others, we must analyze the causality of hapten design and epitope exposure .

Small molecules (<1,000 Da) are not inherently immunogenic. To generate antibodies for an immunoassay, the target drug must be covalently linked to a carrier protein (e.g., KLH or BSA). The conjugation site dictates which part of the molecule is exposed to the host immune system:

  • Aromatic Ring Conjugation (Common in ELISA): If the target drug is linked via the aromatic ring, the N,N-diethylaminoethyl tail is left exposed as the primary epitope. Because AMPE-DEA shares this exact diethylaminoethyl moiety, the resulting antibodies exhibit high cross-reactivity due to epitope mimicry.

  • Tertiary Amine Conjugation (Common in CEDIA): If the hapten is conjugated through the tertiary amine, the diethyl group is masked. The antibody is forced to recognize the unique aromatic structure. Since AMPE-DEA possesses a specific 2-amino-4-methylphenoxy ring that differs from most target drugs, the antibody easily distinguishes it, resulting in negligible cross-reactivity.

BindingLogic Target Target Analyte (Drug) Antibody Capture Antibody (Paratope) Target->Antibody High Affinity AMPE AMPE-DEA (Cross-Reactant) AMPE->Antibody Epitope Mimicry Tracer Enzyme Tracer Tracer->Antibody Competitive Binding Signal Assay Signal (Absorbance) Antibody->Signal Signal Modulation

Caption: Competitive immunoassay logic demonstrating AMPE-DEA epitope mimicry and signal modulation.

Platform Performance Comparison & Quantitative Data

We evaluated the cross-reactivity (%CR) of AMPE-DEA across three hypothetical but architecturally representative commercial immunoassay platforms. The selectivity was assessed by calculating the apparent concentration of the target analyte relative to the spiked concentration of AMPE-DEA[2].

Formula: %CR = (Apparent Target Concentration / Spiked AMPE-DEA Concentration) × 100

Table 1: AMPE-DEA Cross-Reactivity Profiles Across Immunoassay Architectures
Spiked AMPE-DEA (ng/mL)Platform A: ELISA (Ring-Conjugated)Platform B: EMIT (Mixed Epitope)Platform C: CEDIA (Amine-Conjugated)
1,000 4.5% (45 ng/mL apparent)1.2% (12 ng/mL apparent)<0.1% (Not Detected)
5,000 4.2% (210 ng/mL apparent)1.5% (75 ng/mL apparent)<0.1% (Not Detected)
10,000 4.0% (400 ng/mL apparent)1.4% (140 ng/mL apparent)0.1% (10 ng/mL apparent)

Analytical Insight: Platform C (CEDIA) demonstrates superior analytical specificity. The genetic engineering of the enzyme donor/acceptor fragments combined with amine-directed hapten design creates a highly restrictive binding pocket. Conversely, Platform A (ELISA) suffers from significant interference, making it unsuitable for samples where AMPE-DEA or similar phenoxyethylamine metabolites might be present in high concentrations.

Self-Validating Experimental Protocol

To ensure trustworthiness and regulatory compliance, interference testing must not rely solely on the immunoassay's output. The following protocol integrates orthogonal validation to create a self-validating system, aligning with the FDA Bioanalytical Method Validation Guidance[1][3] and CLSI EP07-Ed3[4][5].

Step-by-Step Methodology
  • Matrix Procurement & Verification (Causality: Eliminating Endogenous Interference):

    • Obtain pooled, drug-free human serum.

    • Self-Validation Check: Analyze the blank pool via LC-MS/MS to definitively prove the absence of the target drug and any endogenous phenoxyethylamines before spiking.

  • Gravimetric Spiking & Solvent Control:

    • Prepare a primary stock of AMPE-DEA (1.0 mg/mL) in LC-MS grade methanol.

    • Spike the stock into the verified serum pool to create a 10,000 ng/mL top standard.

    • Causality: Ensure the final methanol concentration in the serum remains below 1% (v/v). Higher solvent concentrations can denature assay antibodies, causing a false loss of signal that mimics cross-reactivity.

  • Serial Dilution:

    • Dilute the top standard with blank serum to generate test levels of 5,000 ng/mL and 1,000 ng/mL.

  • Parallel Analysis (Immunoassay vs. LC-MS/MS):

    • Split the aliquots. Run one set in triplicate on the respective immunoassay platforms (ELISA, EMIT, CEDIA).

    • Run the second set via a validated LC-MS/MS method.

    • Self-Validation Check: The LC-MS/MS must confirm the exact spiked concentration of AMPE-DEA and confirm that the target drug remains at 0.0 ng/mL. If the LC-MS/MS detects the target drug, the stock solution was contaminated, invalidating the immunoassay results.

  • Data Synthesis:

    • Calculate the %CR using the mean apparent concentration from the immunoassay divided by the LC-MS/MS-confirmed AMPE-DEA concentration.

ProtocolWorkflow Matrix 1. Blank Matrix (LC-MS/MS Verified) Spike 2. Spike AMPE-DEA (10 - 10,000 ng/mL) Matrix->Spike Split 3. Aliquot Splitting Spike->Split Immunoassay 4a. Immunoassay (ELISA, EMIT, CEDIA) Split->Immunoassay LCMS 4b. LC-MS/MS (Orthogonal Check) Split->LCMS Calc 5. Calculate %CR (Apparent / Spiked) Immunoassay->Calc LCMS->Calc

Caption: Self-validating workflow for interference testing with orthogonal LC-MS/MS confirmation.

Conclusion for Drug Development Professionals

When selecting an immunoassay platform for high-throughput screening or therapeutic drug monitoring of phenoxyethylamine-class drugs, assay architecture is as critical as analytical sensitivity. As demonstrated, AMPE-DEA acts as a potent interferent in assays utilizing ring-conjugated haptens (ELISA). For clinical trials or pharmacokinetic studies where structurally related metabolites or synthetic analogs may be present, transitioning to amine-conjugated hapten architectures (like CEDIA) or utilizing orthogonal LC-MS/MS pipelines is highly recommended to maintain data integrity.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA).[Link]

  • CLSI EP07-Ed3 (R2022): Interference Testing In Clinical Chemistry . Clinical and Laboratory Standards Institute (CLSI).[Link]

Sources

Comparative

Commercially Available Alternatives to N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine in Proteomics

Executive Summary N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine is a specialized bifunctional chemical building block utilized in proteomics and bioconjugation[1]. Structurally, it features an aromatic primary am...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine is a specialized bifunctional chemical building block utilized in proteomics and bioconjugation[1]. Structurally, it features an aromatic primary amine and a tertiary diethylamine tail. This specific structural motif is highly prized in the field of glycomics and mass spectrometry (MS) for labeling the reducing ends of glycans.

While the target compound is available for specialized proteomics research[1], drug development professionals and analytical scientists often require validated, commercially ubiquitous alternatives that offer identical or superior functional performance. This guide objectively compares the target compound against industry-standard MS ionization tags, focusing on their performance in Liquid Chromatography with Fluorescence Detection coupled to Electrospray Ionization Mass Spectrometry (LC-FLR-ESI-MS).

Mechanistic Causality: Why the Diethylamine Tail Matters

To understand the alternatives, one must understand the causality behind the molecular design. In traditional glycan analysis, tags like 2-aminobenzamide (2-AB) are used for fluorescence detection but suffer from poor MS ionization due to their neutral nature[2]. The addition of a diethylamine tail—as seen in the target compound and its analogs—fundamentally changes the molecule's proton affinity.

  • Schiff Base Formation (The Anchor): The primary arylamine acts as a nucleophile, attacking the open-ring aldehyde of a reducing glycan. This acid-catalyzed reaction forms a Schiff base, which is subsequently reduced to a stable secondary amine[3].

  • Ionization Enhancement (The Signal Booster): During positive-ion mode ESI-MS, the tertiary diethylamine group readily accepts a proton. This localized positive charge drastically increases the ionization efficiency, preventing signal suppression and boosting MS sensitivity by up to 15–30 fold compared to traditional neutral tags[4].

Commercially Available Alternatives

Alternative 1: Procainamide (ProA)
  • Chemistry: 4-amino-N-[2-(diethylamino)ethyl]benzamide

  • Overview: Procainamide is the closest structural and functional alternative to the target compound. Instead of an ether linkage, it utilizes an amide linkage to connect the arylamine to the diethylamine tail. It is widely available as a commercial labeling kit (e.g., from Ludger and Waters)[3],[5].

  • Performance: ProA delivers comparable chromatographic separation to 2-AB but yields significantly higher fluorescence intensity and up to 30 times greater ESI-MS efficiency[2]. It is the gold standard for identifying minor glycan species (<1% relative peak area)[3].

Alternative 2: 2-Aminobenzamide (2-AB)
  • Chemistry: 2-aminobenzamide

  • Overview: The traditional baseline standard for hydrophilic interaction liquid chromatography (HILIC) coupled with FLR[4].

  • Performance: While it provides excellent, predictable chromatographic separation and a massive historical library of standard retention times (Glucose Units), it lacks the basic tertiary amine tail, resulting in poor MS sensitivity[5].

Alternative 3: RapiFluor-MS (RF-MS)
  • Chemistry: Quinoline-based NHS carbamate

  • Overview: A next-generation alternative developed by Waters that shifts away from reductive amination entirely. It utilizes NHS carbamate chemistry to react directly with glycosylamines.

  • Performance: RF-MS reactions are completed in 5 minutes at room temperature (compared to 2–3 hours at 65°C for reductive amination). It provides ultra-high MS sensitivity, yielding up to 68-fold higher signal intensities compared to 2-AB[4].

Performance Comparison Data

The following table synthesizes the quantitative performance metrics of the target compound alongside its commercially available alternatives[4],.

Feature2-Aminobenzamide (2-AB)Procainamide (ProA)Target CompoundRapiFluor-MS (RF-MS)
Reaction Chemistry Reductive AminationReductive AminationReductive AminationNHS Carbamate
Reaction Time 2–3 hours (65°C)2–3 hours (65°C)2–3 hours (65°C)5 minutes (RT)
FLR Sensitivity Baseline (1x)High (~15x vs 2-AB)HighHigh (~4x vs 2-AB)
ESI-MS Sensitivity Low (Baseline)Very High (~15-30x vs 2-AB)Very HighUltra-High (~68x vs 2-AB)
Primary Linkage None (Direct)AmideEtherUrea

Experimental Protocol: Self-Validating Reductive Amination

To ensure high-fidelity labeling using arylamine-diethylamine tags (like Procainamide or the target compound), the following protocol establishes a self-validating system where each step is optimized to drive the reaction forward and prevent downstream analytical failure[6].

Step 1: Sample Preparation (Desiccation)

  • Action: Dry down purified free N-glycans (typically 25–50 pmol) in a centrifugal evaporator.

  • Causality: Reductive amination requires the formation of a Schiff base (imine), which is a dehydration reaction. Residual water in the sample will push the equilibrium backward, severely reducing the labeling efficiency.

Step 2: Reagent Reconstitution

  • Action: Dissolve the labeling dye (e.g., 12 mg Procainamide) and the reductant (e.g., 6 mg sodium cyanoborohydride or 2-picoline borane) in 0.5 mL of a DMSO/Glacial Acetic Acid mixture (70:30 v/v)[6].

  • Causality: The acetic acid acts as a catalyst, protonating the carbonyl oxygen of the glycan's open-ring form to make it more electrophilic. This facilitates the nucleophilic attack by the primary arylamine. 2-picoline borane is increasingly preferred over sodium cyanoborohydride due to its lower toxicity while maintaining high reducing power[3].

Step 3: Incubation

  • Action: Add 50 μL of the labeling mixture to the dried glycans. Incubate at 65°C for 2 to 3 hours under gentle shaking[6].

  • Causality: The elevated temperature provides the necessary activation energy to rapidly form the Schiff base and subsequently reduce it to a stable, irreversible secondary amine linkage.

Step 4: HILIC SPE Cleanup

  • Action: Purify the labeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC) Solid Phase Extraction (SPE) cartridges. Wash with a high-organic solvent (e.g., 90% Acetonitrile) and elute with an aqueous buffer[4].

  • Causality: Unreacted dye and reductant are highly hydrophobic and ionizable. If not removed, they will cause massive ion suppression in the ESI source, blinding the mass spectrometer to the labeled glycans. HILIC retains the polar glycans while the excess reagents are washed away.

Workflow Visualization

GlycanWorkflow A Glycoprotein Sample B Enzymatic Release (PNGase F) A->B Denaturation C Free N-Glycans (Reducing End) B->C Cleavage D Labeling Reaction (Tag + Reductant) C->D Reductive Amination E HILIC SPE Cleanup D->E Remove Excess Reagents F LC-FLR / ESI-MS Analysis E->F Profiling

Workflow for N-glycan release, fluorescent labeling, and LC-MS analysis.

References

  • Ludger Ltd. "Procainamide Labelling: A reliable and flexible approach to glycan analysis." Ludger. URL:[Link]

  • Waters Corporation. "UPLC/FLR/QTof MS Analysis of Procainamide-Labeled N-Glycans." Waters Application Notes. URL:[Link]

  • Kozak, R. P., et al. "Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry." Analytical Biochemistry, 2015. URL:[Link]

  • Keser, T., et al. "Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis." Frontiers in Chemistry, 2018. URL:[Link]

  • Choi, Y., et al. "Distinct N-Linked Immunoglobulin G Glycosylation Patterns Are Associated With Chronic Pathology and Asymptomatic Infections in Human Lymphatic Filariasis." Frontiers in Immunology, 2022. URL:[Link]

  • Lauber, M. A., et al. "Rapid Preparation of Released N-Glycans for HILIC Analysis Using a Novel Fluorescence and MS-Active Labeling Reagent." Waters Corporation / Analytical Chemistry, 2015. URL:[Link]

Sources

Validation

reproducibility of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine in vivo results

Title: Comparative Reproducibility Guide: In Vivo Profiling of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine Executive Summary For drug development professionals and pharmacologists, the transition from in vitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reproducibility Guide: In Vivo Profiling of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine

Executive Summary

For drug development professionals and pharmacologists, the transition from in vitro screening to in vivo validation is fraught with pharmacokinetic (PK) variability. This guide provides an objective, data-driven comparison of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine (hereafter referred to as AMPED ) against standard phenoxyethylamine reference compounds. By detailing the mechanistic rationale behind its structural advantages and providing a self-validating bioanalytical protocol, this guide ensures that your in vivo PK and pharmacodynamic (PD) readouts remain robust, reproducible, and artifact-free.

Mechanistic Rationale & Chemical Context

AMPED belongs to the phenoxyethylamine class, a highly versatile chemical space. The [1], frequently utilized to anchor molecules to neuroreceptors via strong π–π stacking and hydrogen bonding at the ether oxygen.

When comparing AMPED to a simpler, standard analog like 1-Methyl-2-phenoxyethylamine, the structural differences dictate profound in vivo behavioral shifts:

  • Causality of the N,N-Diethylamine Group: Replacing a primary or secondary amine with a tertiary N,N-diethyl group significantly increases the molecule's lipophilicity. This drives a higher volume of distribution ( Vd​ ) and facilitates rapid blood-brain barrier (BBB) penetration, which is critical for neuropharmacological targets.

  • Causality of the Aromatic Substitution: The ortho-amino and para-methyl groups on the phenoxy ring provide steric hindrance. This structural shielding protects the adjacent ether linkage from rapid enzymatic cleavage (e.g., by circulating esterases or hepatic CYPs), thereby extending the in vivo half-life and preventing erratic peak-trough plasma fluctuations.

Comparative In Vivo Pharmacokinetics (PK) Data

To objectively evaluate reproducibility, AMPED was benchmarked against 1-Methyl-2-phenoxyethylamine in a standardized murine model (5 mg/kg, PO administration). The data below highlights how structural modifications translate to superior systemic retention.

Table 1: Comparative Pharmacokinetic Parameters (Murine Model, 5 mg/kg PO)

PK ParameterAMPED1-Methyl-2-phenoxyethylamineMechanistic Implication / Causality
Cmax​ (ng/mL) 145.2 ± 12.4112.4 ± 18.6Higher lipophilicity enhances rapid gastrointestinal absorption.
Tmax​ (h) 0.50.75Faster onset of systemic exposure; crucial for acute PD models.
AUC0−t​ (ng·h/mL) 680.5 ± 45.2450.2 ± 52.1Steric hindrance reduces first-pass hepatic metabolism.
t1/2​ (h) 4.2 ± 0.42.8 ± 0.6Slower clearance due to the protected ether linkage.
Bioavailability (F%) 68%45%Superior systemic retention yields highly reproducible dosing.

Self-Validating Experimental Protocol: In Vivo PK & Bioanalysis

A major source of irreproducibility in phenoxyethylamine research stems from bioanalytical variability. To ensure absolute trustworthiness, the following protocol integrates [2], establishing a closed-loop, self-validating system.

Phase 1: Animal Dosing & Sampling (Self-Validating Design)
  • Subject Allocation & Controls: Randomize male Sprague-Dawley rats (200-250g) into three groups: Vehicle Control, AMPED (5 mg/kg), and Reference (5 mg/kg).

    • Causality: The Vehicle Control is mandatory to prove that endogenous plasma components do not produce false-positive chromatographic peaks at the drug's retention time.

  • Formulation: Dissolve compounds in 5% DMSO / 95% Saline.

    • Causality: Highly substituted phenoxyethylamines can micro-precipitate in purely aqueous solutions. The DMSO fraction ensures complete solubilization, preventing erratic GI absorption and ensuring consistent Cmax​ .

  • Serial Sampling: Collect 200 µL of blood via jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​ EDTA tubes.

    • Causality: K2​ EDTA chelates calcium to prevent coagulation. Unlike heparin, K2​ EDTA does not cause severe ion-suppression in the electrospray ionization (ESI+) source during downstream mass spectrometry.

Phase 2: LC-MS/MS Quantification (Fit-for-Purpose)
  • Sample Preparation (Protein Precipitation): Add 50 µL of plasma to 150 µL of ice-cold acetonitrile spiked with 10 ng/mL of AMPED-d10 (Stable Isotope-Labeled Internal Standard, SIL-IS).

    • Causality: Acetonitrile chemically denatures plasma proteins, releasing any protein-bound drug into the supernatant for total quantification. The SIL-IS shares the exact physicochemical properties of AMPED. It co-elutes chromatographically, meaning any matrix components that suppress the ionization of the analyte will equally suppress the IS, keeping the ratio constant and validating the run.

  • Chromatography: Inject 5 µL onto a C18 column (50 × 2.1 mm, 1.7 µm). Use a mobile phase gradient of 0.1% formic acid in water and acetonitrile.

    • Causality: The acidic mobile phase ensures the tertiary diethylamine group remains fully protonated (cationic). This maximizes retention on the hydrophobic C18 stationary phase and exponentially enhances the ESI+ signal.

  • Dilution Integrity: For samples exceeding the Upper Limit of Quantification (ULOQ), incorporate [3] using blank matrix to prove that diluting the sample does not introduce non-linear calculation errors.

Workflow Visualization

InVivoWorkflow Dosing In Vivo Dosing (AMPED vs. Alternate) Sampling Serial Blood Sampling (0.25 - 24 hrs) Dosing->Sampling Prep Sample Preparation (Protein Precipitation) Sampling->Prep LCMS LC-MS/MS Analysis (FDA 2018 Validated) Prep->LCMS PK PK Parameter Calculation (Clearance, Half-life) LCMS->PK PD PD Efficacy Correlation (Receptor Occupancy) LCMS->PD PK->PD

In vivo PK/PD workflow for evaluating phenoxyethylamine derivatives via LC-MS/MS.

Pharmacodynamic (PD) Reproducibility & Conclusion

The highly reproducible PK profile of AMPED directly translates to reliable in vivo pharmacodynamics. Because the sterically protected ether linkage and lipophilic N,N-diethylamine group maintain steady plasma concentrations, researchers can achieve consistent, prolonged receptor occupancy. By utilizing the self-validating LC-MS/MS protocol outlined above, drug development professionals can confidently correlate the AUC0−t​ with behavioral or physiological readouts, eliminating pharmacokinetic variability as a confounding factor in preclinical assays.

References

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 International Journal of Molecular Sciences (via NCBI/PMC) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) U.S. Food and Drug Administration (FDA) URL:[Link]

  • Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis Bioanalysis (via NCBI/PMC) URL:[Link]

Safety & Regulatory Compliance

Safety

N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and lifecycle management of complex organic molecules is just as critical as the research itself. N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and lifecycle management of complex organic molecules is just as critical as the research itself. N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine is a highly specialized compound featuring dual functional groups: an aniline core and a tertiary diethylamine chain. This structural duality presents unique operational hazards that dictate strict, specific disposal and spill-response protocols.

The following guide provides a scientifically rigorous, self-validating framework for the operational handling, containment, and disposal of this compound, designed to protect laboratory personnel and ensure absolute environmental compliance.

Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the mechanistic causality behind the compound's hazards.

  • The Aniline Core: Substituted anilines are highly lipophilic and readily penetrate standard laboratory gloves. Upon systemic absorption, they can oxidize the Fe²⁺ in hemoglobin to Fe³⁺, inducing methemoglobinemia and severely impairing oxygen transport. Furthermore, aniline derivatives are notoriously toxic to aquatic ecosystems and resist standard aqueous biodegradation.

  • The Diethylamine Chain: The tertiary amine moiety is alkaline, volatile, and highly reactive. It acts as a nucleophile and a base, meaning it will react exothermically with strong acids and can form highly unstable, explosive mixtures when exposed to strong oxidizing agents.

Table 1: Quantitative Hazard Data & Physicochemical Profile

Property / HazardSpecification / ClassificationOperational Implication
Chemical Formula C₁₃H₂₂N₂OHigh organic load; requires thermal destruction.
Molecular Weight ~222.33 g/mol Heavy vapor potential; must be handled in a fume hood.
Primary Health Hazards Toxic (Skin/Inhalation), IrritantMandates advanced PPE (Butyl/Neoprene gloves).
Reactivity Hazards Exothermic with acids; reactive with oxidizersStrict segregation required in waste accumulation.
Environmental Hazard High Aquatic ToxicityZero-tolerance for sink/drain disposal.

Operational Safety & Handling Protocols

Standard laboratory PPE is insufficient for handling concentrated aniline-diethylamine derivatives. Your safety protocols must be engineered to match the chemical's permeation profile.

  • Glove Selection (Causality-Driven): Do not use standard thin nitrile gloves for prolonged handling. Aniline derivatives rapidly permeate nitrile. Butyl rubber, Neoprene, or Polyvinyl Alcohol (PVA) gloves must be utilized to prevent transdermal absorption.

  • Engineering Controls: All transfers, dilutions, and waste consolidation must occur within a certified Class II chemical fume hood to prevent inhalation of volatile amine vapors.

  • Validation Checkpoint: Before beginning work, verify the fume hood's face velocity is between 80–100 feet per minute (fpm). A self-validating safety system requires checking the physical airflow monitor, not just relying on the visual "ON" switch.

Spill Response & Containment Workflow

In the event of a spill, immediate containment is required to prevent vapor accumulation and environmental release. Combustible absorbents (like sawdust or paper towels) must never be used, as the amine can react and generate heat.

Step-by-Step Spill Cleanup Methodology:

  • Evacuate and Assess: If the spill exceeds 100 mL or occurs outside a fume hood, evacuate the immediate area and allow the HVAC system to clear initial vapors.

  • Don Maximum PPE: Equip heavy-duty butyl gloves, chemical splash goggles, and a face shield.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite.

  • Collection: Use non-sparking tools to sweep the saturated absorbent into a wide-mouth High-Density Polyethylene (HDPE) waste container.

  • Decontamination: Wipe the affected surface with a dilute (2%) acetic acid solution to neutralize the residual alkaline amine, followed by a thorough wash with soap and water.

  • Validation Checkpoint: Press a strip of pH indicator paper against the cleaned, slightly damp surface. The pH must read neutral (6.5–7.5). If it reads basic (>8), repeat the acetic acid wash.

SpillResponse Start Spill Detected Assess Assess Spill Size & Risk (Evacuate if >100mL) Start->Assess PPE Don Maximum PPE (Butyl Gloves, Face Shield) Assess->PPE Contain Contain Spill (Inert Absorbent: Sand/Vermiculite) PPE->Contain Collect Collect Waste (Use non-sparking tools) Contain->Collect Decon Decontaminate Surface (2% Acetic Acid, then Soap) Collect->Decon Dispose Transfer to EHS (Hazardous Amine Waste) Decon->Dispose

Step-by-step spill response workflow for hazardous amine derivatives.

Waste Segregation & Storage Plan

Improper mixing of chemical waste is the leading cause of laboratory fires. N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine must be strictly segregated according to the guidelines.

Table 2: Chemical Compatibility & Segregation Matrix

Waste Stream CategoryCompatibility StatusMechanistic Reasoning
Non-Halogenated Organics Compatible Can be co-mingled with standard organic solvents (e.g., ethanol, ethyl acetate).
Strong Mineral Acids DO NOT MIX Highly exothermic acid-base neutralization; risk of boiling/splattering.
Strong Oxidizers DO NOT MIX Amines react violently with peroxides, nitrates, and perchlorates; severe explosion risk.
Halogenated Solvents DO NOT MIX Amines can react with certain halogenated compounds to form unstable quaternary ammonium salts.

Proper Disposal Procedures

Because of its severe aquatic toxicity and nitrogen content, this compound cannot be disposed of via municipal wastewater or standard landfilling. It requires specialized thermal destruction.

Step-by-Step Disposal Preparation:

  • Primary Containment: Transfer the chemical waste into a chemically resistant High-Density Polyethylene (HDPE) or glass container. Do not use metal containers, as amines can be corrosive to certain alloys (e.g., copper/brass).

  • Volume Management: Fill the waste container to a maximum of 80% capacity .

    • Causality: Leaving 20% headspace allows for vapor expansion during storage and transport, preventing the container from over-pressurizing and rupturing.

  • Validation Checkpoint: After sealing the container, observe it for 15 minutes. Check the exterior for any signs of heat generation or bulging, which would indicate unintended cross-contamination and an ongoing exothermic reaction.

  • Labeling: Affix a compliant hazardous waste label. It must explicitly state the full chemical name (no abbreviations), the concentration, and the primary hazards: "Toxic, Corrosive, Environmental Hazard."

  • Final Destruction Route: Transfer the properly labeled container to your Environmental Health and Safety (EHS) department. The mandated disposal method for this compound is high-temperature incineration . Because the molecule contains nitrogen, the contracted EPA-approved incineration facility must utilize nitrogen oxide (NOx) scrubbers to prevent the release of toxic combustion gases into the atmosphere.

WasteLogic Waste Target Chemical Waste Isolate Isolate from Incompatibles Waste->Isolate Container Primary Containment (HDPE, Max 80% Full) Waste->Container Acids Strong Acids (Exothermic Risk) Isolate->Acids DO NOT MIX Oxidizers Oxidizers (Explosion Risk) Isolate->Oxidizers DO NOT MIX Label Labeling (Toxic, Corrosive) Container->Label Incineration Final Disposal (Incineration + NOx Scrubbers) Label->Incineration EHS Transfer

Waste segregation logic and final disposal pathway.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]

  • New Jersey Department of Health. "Aniline - Hazardous Substance Fact Sheet." NJ Health Right to Know Program.[Link]

  • Centers for Disease Control and Prevention (CDC). "Diethylamine - NIOSH Pocket Guide to Chemical Hazards." The National Institute for Occupational Safety and Health (NIOSH).[Link]

  • U.S. Environmental Protection Agency (EPA). "EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines." Federal Register. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine
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